PROTAC VEGFR-2 degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H56FN9O6S |
|---|---|
Poids moléculaire |
930.1 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[7-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H56FN9O6S/c1-29-14-23-37(51)38(24-29)56-49(66)55-34-21-19-32(20-22-34)36-10-9-11-39-43(36)46(52)58-60(39)42(63)13-8-6-7-12-41(62)57-45(50(3,4)5)48(65)59-27-35(61)25-40(59)47(64)53-26-31-15-17-33(18-16-31)44-30(2)54-28-67-44/h9-11,14-24,28,35,40,45,61H,6-8,12-13,25-27H2,1-5H3,(H2,52,58)(H,53,64)(H,57,62)(H2,55,56,66)/t35-,40+,45-/m1/s1 |
Clé InChI |
MLMBGRMBVNUKFH-RIXQQIMYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Development of PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of PROTAC VEGFR-2 degrader-2 and related molecules. It includes a summary of their biological activity, detailed representative experimental protocols, and visualizations of the underlying biological processes and drug discovery workflows.
Introduction to PROTAC Technology and VEGFR-2 as a Target
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, as tumors rely on robust angiogenesis for growth and metastasis. Therefore, targeting VEGFR-2 is a well-established anti-cancer strategy. The development of PROTACs targeting VEGFR-2 aims to overcome the limitations of traditional small-molecule inhibitors by inducing its complete degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of several reported PROTAC VEGFR-2 degraders.
Table 1: Degradation Activity of VEGFR-2 PROTACs
| Compound | Cell Line | DC (µM) | D (%) | E3 Ligase Ligand | Reference | |---|---|---|---|---|---| | P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | VHL |[1] | | P7 | HUVEC | 0.51 ± 0.10 | 76.6 | VHL |[1] |
Table 2: Inhibitory and Anti-proliferative Activity of VEGFR-2 PROTACs
| Compound | Target/Cell Line | IC (µM) | Reference | |---|---|---|---| | this compound (PROTAC-4) | VEGFR-2 | > 1 |[2] | | this compound (PROTAC-4) | EA.hy926 cells | > 100 |[2] | | P7 | HGC-27 | Not Reported |[1] | | D9 | A549 | 5.88 ± 0.50 |[3] | | Rhein (parent molecule of D9) | A549 | 88.45 ± 2.77 |[3] |
Experimental Protocols
The following are detailed, representative protocols for key experiments involved in the discovery and characterization of PROTAC VEGFR-2 degraders. Please note: These are generalized protocols and may require optimization for specific experimental conditions.
Western Blotting for VEGFR-2 Degradation
This protocol outlines the steps to assess the degradation of VEGFR-2 in cultured cells following treatment with a PROTAC degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against VEGFR-2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC VEGFR-2 degrader for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBS-T.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a PROTAC degrader.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4][5][6][7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4][5][6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5][6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure to evaluate the anti-tumor efficacy of a PROTAC VEGFR-2 degrader in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line that forms tumors in mice
-
PROTAC VEGFR-2 degrader formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Dosing: Administer the PROTAC degrader or vehicle control to the mice according to a predetermined schedule (e.g., daily, intraperitoneally).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for VEGFR-2 levels, immunohistochemistry).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of Action for a PROTAC VEGFR-2 Degrader.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: General Workflow for PROTAC Discovery and Development.
References
- 1. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Formation of the PROTAC VEGFR-2 Degrader-2 Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] This technology utilizes heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2] This proximity-induced event leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a well-established therapeutic target in oncology.[5][6][7][8] The development of PROTACs targeting VEGFR-2 offers a novel strategy to overcome the limitations of traditional kinase inhibitors. This guide focuses on the formation of the ternary complex involving "PROTAC VEGFR-2 degrader-2," a specific degrader of VEGFR-2. While detailed proprietary data on this specific molecule is limited in the public domain, this document provides a comprehensive overview of the principles, methodologies, and signaling pathways relevant to its mechanism of action, drawing from established knowledge in the field of PROTACs and VEGFR-2 biology.
This compound: Mechanism of Action
The core mechanism of any PROTAC, including "this compound," is the formation of a productive ternary complex between the target protein (VEGFR-2) and an E3 ubiquitin ligase, mediated by the PROTAC molecule itself. This process can be broken down into several key steps:
-
Binary Complex Formation: The PROTAC, possessing two distinct warheads, can independently bind to VEGFR-2 and an E3 ligase (commonly CRBN or VHL).[1]
-
Ternary Complex Assembly: The formation of the [VEGFR-2]-[PROTAC]-[E3 ligase] ternary complex is the pivotal event. The stability and conformation of this complex are critical for efficient ubiquitination.
-
Ubiquitination: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of VEGFR-2.
-
Proteasomal Degradation: The poly-ubiquitinated VEGFR-2 is then recognized and degraded by the 26S proteasome.
The efficiency of this process is influenced by several factors, including the binding affinities of the PROTAC for both VEGFR-2 and the E3 ligase, the linker length and composition, and the cooperativity of ternary complex formation.[4]
Quantitative Data on Ternary Complex Formation
The following tables summarize the types of quantitative data essential for characterizing a PROTAC like "this compound." The values presented here are illustrative examples based on data from similar published PROTACs, as specific data for "this compound" is not publicly available. A study on a novel VEGFR-2 PROTAC, P7, showed a DC50 of 0.084 ± 0.04 μM and a Dmax of 73.7% in HGC-27 cells.[8] Another compound, "this compound" (also known as PROTAC-4), exhibited an IC50 of over 1 μM for VEGFR-2 inhibition and an IC50 of over 100 μM for anti-proliferative activity against EA.hy926 cells.[9]
Table 1: Illustrative Binding Affinities and Degradation Potency
| Parameter | Description | Illustrative Value Range |
| Kd (to VEGFR-2) | Binding affinity of the PROTAC to VEGFR-2. | 10 - 500 nM |
| Kd (to E3 Ligase) | Binding affinity of the PROTAC to the recruited E3 ligase (e.g., VHL, CRBN). | 50 - 1000 nM |
| α (Cooperativity) | A measure of the influence of one protein on the binding of the other to the PROTAC. α > 1 indicates positive cooperativity. | 1 - 50 |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 0.01 - 1 µM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | 70 - 95% |
| IC50 (Inhibition) | The concentration of the PROTAC that inhibits 50% of VEGFR-2 kinase activity. | > 1 µM |
| IC50 (Proliferation) | The concentration of the PROTAC that inhibits 50% of cell proliferation. | > 10 µM |
Table 2: Illustrative Kinetic Parameters of Ternary Complex Formation
| Parameter | Description | Illustrative Value Range |
| kon (association rate) | The rate at which the ternary complex forms. | 10^4 - 10^6 M⁻¹s⁻¹ |
| koff (dissociation rate) | The rate at which the ternary complex dissociates. | 10⁻² - 10⁻⁴ s⁻¹ |
| t1/2 (half-life) | The time it takes for half of the ternary complexes to dissociate. | 1 - 100 minutes |
Experimental Protocols
The characterization of a PROTAC's ability to form a ternary complex and induce degradation involves a suite of biophysical and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[10]
-
Objective: To determine the binding affinities (Kd) of the PROTAC for VEGFR-2 and the E3 ligase individually, and to assess the formation and stability of the ternary complex.
-
Methodology:
-
Immobilize either purified recombinant VEGFR-2 or the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) on a sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary interaction.
-
To measure ternary complex formation, pre-incubate the PROTAC with a constant concentration of the second protein partner (the one not immobilized) and inject this mixture over the sensor chip.
-
Fit the resulting sensorgrams to appropriate binding models to determine kon, koff, and Kd.
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC to one protein in the presence and absence of the other.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complex formations.
-
Methodology:
-
For binary interactions, titrate the PROTAC into a solution containing either VEGFR-2 or the E3 ligase.
-
For the ternary complex, titrate the PROTAC into a solution containing one of the proteins, and then titrate the second protein into the resulting binary complex solution.
-
The heat released or absorbed during each injection is measured and plotted against the molar ratio of the titrant.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.
-
Objective: To confirm that the PROTAC binds to VEGFR-2 within intact cells.
-
Methodology:
-
Treat cells with the PROTAC or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble VEGFR-2 at each temperature by Western blotting or other quantitative methods.
-
A shift in the melting temperature of VEGFR-2 in the presence of the PROTAC indicates target engagement.
-
Western Blotting for Protein Degradation
This is the most direct method to quantify the degradation of the target protein.
-
Objective: To measure the dose- and time-dependent degradation of VEGFR-2 induced by the PROTAC.
-
Methodology:
-
Treat cells (e.g., HUVECs, cancer cell lines expressing VEGFR-2) with increasing concentrations of the PROTAC for a fixed time, or with a fixed concentration for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific antibodies against VEGFR-2 and a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the percentage of VEGFR-2 degradation relative to the vehicle control.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the ternary complex in a cellular context.
-
Objective: To show that the PROTAC induces an interaction between VEGFR-2 and the E3 ligase in cells.
-
Methodology:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against either VEGFR-2 or the E3 ligase (or a tag on an overexpressed version).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Elute the bound proteins and analyze the presence of all three components (VEGFR-2, PROTAC-bound E3 ligase) by Western blotting.
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[12][13] This activation triggers multiple downstream signaling cascades that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[5][7] Key pathways include the PLCγ-PKC-MAPK, PI3K-AKT, and FAK signaling pathways.[6][7]
Caption: Simplified VEGFR-2 signaling pathway.
PROTAC Mechanism of Action: Logical Workflow
The logical flow of a PROTAC's action starts with the introduction of the molecule, leading to the formation of the ternary complex and culminating in the degradation of the target protein.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Downstream Signaling Effects of PROTAC-mediated VEGFR-2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the downstream signaling consequences of inducing the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) using Proteolysis Targeting Chimeras (PROTACs). It includes quantitative data from studies on specific VEGFR-2 PROTACs, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Introduction to PROTAC-mediated VEGFR-2 Degradation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of several diseases, including cancer.[2] Traditional therapeutic strategies have focused on inhibiting the kinase activity of VEGFR-2.[1] An alternative and potent approach is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the selective degradation of the VEGFR-2 protein.[3]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[3] This event-driven pharmacology offers a distinct advantage over occupancy-driven inhibition by eliminating the entire protein, thereby abrogating both its kinase and scaffolding functions.
This guide will focus on the downstream cellular effects resulting from the degradation of VEGFR-2 by specific PROTACs, including "PROTAC VEGFR-2 degrader-2" (also known as PROTAC-4), and other well-characterized VEGFR-2 PROTACs such as P7 and D9.[3][4]
Downstream Signaling Pathways Affected by VEGFR-2 Degradation
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and angiogenesis.[5] The degradation of VEGFR-2 by a PROTAC is expected to attenuate these signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR and the PLCγ/ERK1/2 pathways.[5]
Caption: Canonical VEGFR-2 downstream signaling pathways.
Quantitative Analysis of VEGFR-2 PROTAC Effects
The efficacy of a VEGFR-2 PROTAC is quantified by its ability to induce degradation of the target protein and subsequently affect cellular processes. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited | Reference |
| P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | VHL | [3][6] |
| HUVEC | 0.51 ± 0.10 | 76.6 | VHL | [3][6] | |
| D9 | A549 | Not Reported | Time-dependent degradation observed | CRBN |
| PROTAC | Cell Line | Anti-proliferative IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest | Reference |
| P7 | HGC-27 | Not Reported | Dose- and time-dependent | G2/M phase | [3][6] |
| D9 | A549 | 5.88 ± 0.50 | Yes | G1 phase | |
| This compound | EA.hy926 | > 100 | Not Reported | Not Reported | [4] |
| VEGFR-2-IN-39 | EA.hy926 | 38.65 | Dose-dependent | S phase | [7] |
Note: A higher IC50 value for "this compound" suggests lower anti-proliferative activity in the tested cell line under the specified conditions.[4]
Experimental Protocols
This section details the methodologies used to assess the downstream effects of VEGFR-2 PROTACs.
This protocol is used to quantify the levels of total and phosphorylated VEGFR-2, as well as downstream signaling proteins like Akt and ERK.
Diagram: Western Blotting Workflow
Caption: A generalized workflow for Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with the VEGFR-2 PROTAC at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., total VEGFR-2, phospho-VEGFR2 (Tyr1175), total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
This assay measures the kinase activity of VEGFR-2 to confirm that the PROTAC's effect is due to degradation rather than direct inhibition.
Diagram: VEGFR-2 Kinase Assay Workflow
Caption: A typical workflow for an in vitro kinase assay.
Detailed Protocol (using a luminescence-based assay):
-
Prepare Reagents:
-
Assay Plate Setup:
-
Add the reaction buffer, ATP, and substrate to the wells of a 96-well plate.
-
Add the VEGFR-2 PROTAC or a known VEGFR-2 inhibitor (positive control) at various concentrations.[12]
-
-
Enzyme Addition and Incubation:
-
Add the recombinant VEGFR-2 kinase to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[10]
-
-
Signal Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
This assay assesses the effect of the VEGFR-2 PROTAC on cell proliferation and viability.
Diagram: Cell Viability (MTT) Assay Workflow
Caption: Workflow for a standard MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HUVECs, cancer cell lines) in a 96-well plate and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the VEGFR-2 PROTAC for various time periods (e.g., 24, 48, 72 hours).[2]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[2]
-
Conclusion
PROTAC-mediated degradation of VEGFR-2 represents a promising therapeutic strategy for diseases driven by angiogenesis. The downstream effects of this degradation are characterized by the attenuation of key pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and PLCγ/ERK1/2 cascades. The quantitative data and detailed protocols presented in this guide provide a framework for the evaluation and characterization of novel VEGFR-2 PROTACs in a research and drug development setting. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties and the therapeutic potential of these molecules.[13][14][15]
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 13. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
The Role of VEGFR-2 Degraders in Anti-Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By harnessing the cell's natural protein disposal system, VEGFR-2 PROTACs offer a novel and potent strategy for inhibiting the formation of new blood vessels, a critical process in tumor growth and other pathologies.
Introduction: Targeting VEGFR-2 with PROTAC Technology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various diseases, most notably cancer. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in this process.[1][2] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2][3]
Traditional anti-angiogenic therapies have focused on inhibiting the kinase activity of VEGFR-2 with small molecules or blocking ligand binding with monoclonal antibodies. However, these approaches can be limited by resistance mechanisms and off-target effects. PROTAC technology represents a paradigm shift from inhibition to induced degradation.[4] A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (in this case, VEGFR-2) and another that recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
This guide will focus on the principles and methodologies for evaluating a representative VEGFR-2 PROTAC degrader, using data from a potent example, herein referred to as a model degrader based on published findings for compounds like P7, as "PROTAC VEGFR-2 degrader-2" appears to be a specific, commercially available compound with reported low activity.[5][6][7]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of a VEGFR-2 PROTAC is to induce the selective degradation of the VEGFR-2 protein. This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target proteins for degradation.
VEGFR-2 Signaling Pathways in Angiogenesis
VEGFR-2 activation triggers several key downstream signaling pathways that are crucial for the different stages of angiogenesis. A VEGFR-2 PROTAC, by degrading the receptor, effectively shuts down all these downstream signals.
Quantitative Assessment of a Model VEGFR-2 Degrader
The efficacy of a VEGFR-2 PROTAC is determined through a series of quantitative in vitro assays. The following tables summarize key data for a potent model VEGFR-2 degrader, "P7".[6][7]
Table 1: In Vitro Degradation Potency
| Cell Line | DC50 (µM) | Dmax (%) |
| HGC-27 (Gastric Cancer) | 0.084 ± 0.04 | 73.7 |
| HUVEC (Endothelial Cells) | 0.51 ± 0.10 | 76.6 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (µM) |
| HGC-27 (Gastric Cancer) | Data indicates significant anti-proliferative activity |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of VEGFR-2 PROTACs.
Western Blot for VEGFR-2 Degradation
This assay directly measures the reduction in VEGFR-2 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs or cancer cell lines) and allow them to adhere. Treat with varying concentrations of the VEGFR-2 PROTAC for a specified time (e.g., 24 hours).
-
Lysis and Quantification: Lyse the cells to extract total protein. Quantify the protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR-2. A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the VEGFR-2 signal to the loading control to determine the relative decrease in protein levels.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of the PROTAC on the metabolic activity and proliferation of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the VEGFR-2 PROTAC and incubate for a period that allows for cell division (e.g., 72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®).
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Endothelial Cell Tube Formation Assay
This in vitro assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.
Methodology:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix in the presence of the VEGFR-2 PROTAC or vehicle control.
-
Incubation: Incubate for a period sufficient for tube formation (e.g., 6-18 hours).
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify parameters such as the number of nodes, number of meshes, and total tube length. A potent anti-angiogenic compound will significantly inhibit the formation of these structures.
Cell Migration/Wound Healing Assay
This assay assesses the effect of the PROTAC on the migratory capacity of endothelial cells, a crucial step in angiogenesis.[8]
Methodology:
-
Monolayer Culture: Grow endothelial cells to a confluent monolayer in a multi-well plate.
-
"Wound" Creation: Create a scratch or "wound" in the monolayer using a pipette tip.
-
Treatment: Wash the cells and add media containing the VEGFR-2 PROTAC or vehicle control.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the area of the wound over time to determine the rate of cell migration and wound closure. An effective anti-angiogenic agent will slow down this process.
In Vivo Evaluation
Preclinical in vivo models are essential to validate the anti-angiogenic and anti-tumor efficacy of a VEGFR-2 PROTAC.
-
Tumor Xenograft Models: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the VEGFR-2 PROTAC. Tumor growth is monitored over time. At the end of the study, tumors can be excised for analysis of VEGFR-2 protein levels (pharmacodynamics) and microvessel density (a measure of angiogenesis).
-
Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors (like VEGF) and the PROTAC is injected subcutaneously into mice. After a period, the Matrigel plug is removed and analyzed for the extent of new blood vessel infiltration.
Conclusion and Future Directions
PROTAC-mediated degradation of VEGFR-2 is a promising strategy for anti-angiogenic therapy. By eliminating the receptor, this approach has the potential to overcome some of the limitations of traditional inhibitors and provide a more profound and sustained blockade of angiogenesis. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these novel therapeutic agents. Future research will focus on optimizing the pharmacokinetic properties of VEGFR-2 PROTACs, exploring their efficacy in various cancer models, and assessing potential resistance mechanisms. The continued development of potent and selective VEGFR-2 degraders holds significant promise for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Use of PROTACS as molecular probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: PROTAC VEGFR-2 Degrader-2 for Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] In gastric cancer, increased expression of VEGFR-2 is often correlated with poor prognosis.[2][3] Traditional cancer therapies have focused on inhibiting the kinase activity of VEGFR-2. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that, instead of merely inhibiting a target protein, induce its degradation through the cell's own ubiquitin-proteasome system.[4][5] This guide focuses on the technical aspects of a specific PROTAC, referred to herein as PROTAC VEGFR-2 degrader-2 (based on the public domain compound P7), for its application in gastric cancer research.[6][7]
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome pathway to selectively degrade VEGFR-2.[6][7] The molecule consists of three key components: a ligand that binds to VEGFR-2, another ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a linker connecting the two.[6][7] This dual binding induces the formation of a ternary complex between VEGFR-2, the PROTAC, and the E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin molecules to VEGFR-2, marking it for degradation by the proteasome.[4] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[8]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key performance metrics for the compound P7, a specific VEGFR-2 PROTAC degrader.
Table 1: In Vitro Degradation Activity of P7 [6][7]
| Cell Line | Target Protein | DC50 (μM) | Dmax (%) |
| HGC-27 (Gastric Cancer) | VEGFR-2 | 0.084 ± 0.04 | 73.7 |
| HUVEC (Endothelial) | VEGFR-2 | 0.51 ± 0.10 | 76.6 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of P7 [6][7]
| Cell Line | IC50 (μM) |
| HGC-27 | Data not specified in abstract, but noted to have preferable antitumor activity |
| HUVEC | Less toxic than to HGC-27 |
| HEK293T | Less toxic than to HGC-27 |
| GES-1 | Less toxic than to HGC-27 |
IC50: Concentration required for 50% inhibition of cell proliferation.
VEGFR-2 Signaling in Gastric Cancer
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (primarily VEGF-A), dimerizes and autophosphorylates, initiating downstream signaling cascades.[1] These pathways, including the PI3K/AKT and RAF/MAPK pathways, are crucial for endothelial cell proliferation, migration, and survival, thus promoting angiogenesis.[9] Beyond its role in angiogenesis, VEGFR-2 can be expressed on gastric cancer cells themselves, where it can promote tumorigenesis and metastasis through autocrine or paracrine signaling.[2][9] By degrading VEGFR-2, PROTACs can simultaneously inhibit both the pro-angiogenic and direct pro-tumorigenic signaling of this receptor.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for the PROTAC degrader.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of PROTAC VEGFR-2 degraders in gastric cancer cell lines like HGC-27.
Western Blot for VEGFR-2 Degradation
This assay quantifies the amount of VEGFR-2 protein in cells after treatment with the PROTAC.
-
Cell Culture and Lysis:
-
Seed HGC-27 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Use β-actin as a loading control.
-
Cell Migration and Invasion Assays
These assays assess the effect of the PROTAC on the metastatic potential of gastric cancer cells.
-
Migration (Transwell) Assay:
-
Seed HGC-27 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the PROTAC degrader to both chambers at desired concentrations.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the stained cells under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.
-
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells after PROTAC treatment.
-
Seed a low density of HGC-27 cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with various concentrations of the PROTAC degrader.
-
Incubate for 10-14 days, replacing the media with fresh PROTAC-containing media every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
Cell Cycle Analysis
This assay determines if the PROTAC induces cell cycle arrest.
-
Treat HGC-27 cells with the PROTAC for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay
This assay detects if the PROTAC induces programmed cell death.
-
Treat HGC-27 cells with the PROTAC for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caption: General experimental workflow for evaluating a PROTAC VEGFR-2 degrader in gastric cancer.
Conclusion
This compound represents a promising therapeutic strategy for gastric cancer by effectively inducing the degradation of VEGFR-2.[6][7] This leads to the inhibition of critical cellular processes for tumor growth and metastasis, including proliferation, migration, and invasion, while also inducing cell cycle arrest and apoptosis.[6][7] The provided data and protocols offer a foundational guide for researchers to further investigate and develop this class of targeted protein degraders for clinical applications in gastric cancer.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Ternary complex formation - Profacgen [profacgen.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. ossila.com [ossila.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Western blot protocol specific for VEGF Receptor 2 Antibody (NB100-2382): Novus Biologicals [novusbio.com]
E3 Ligase Recruitment by a VHL-Based VEGFR-2 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to degrade Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the underlying biological pathways, experimental methodologies for characterization, and quantitative data for a representative VHL-recruiting VEGFR-2 PROTAC, referred to herein as "PROTAC VEGFR-2 degrader-2."
Introduction to VEGFR-2 Targeted Protein Degradation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy. PROTAC technology offers a novel therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their activity. A VEGFR-2 PROTAC consists of a ligand that binds to VEGFR-2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite composition facilitates the formation of a ternary complex between VEGFR-2 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of VEGFR-2. This guide focuses on a VEGFR-2 PROTAC that hijacks the VHL E3 ligase.
Mechanism of Action: VHL-Mediated VEGFR-2 Degradation
The "this compound" functions by forming a ternary complex with VEGFR-2 and the VHL E3 ligase complex. This proximity induces the VHL complex to polyubiquitinate VEGFR-2. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the VEGFR-2 protein.
Below is a diagram illustrating the signaling pathway of VEGFR-2 and the mechanism of its degradation mediated by the VHL-recruiting PROTAC.
In-Depth Technical Guide: PROTAC VEGFR-2 Degrader-2 Binding Affinity to VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PROTAC VEGFR-2 degrader-2 with its target protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.
Quantitative Binding and Activity Data
This compound, also referred to as PROTAC-4, has been evaluated for its inhibitory and anti-proliferative activities. While direct binding affinity values such as dissociation constant (Kd) or inhibition constant (Ki) are not explicitly detailed in the primary literature, the following activity data provides insight into its functional interaction with VEGFR-2.
| Compound Name | Target | Assay Type | Value | Cell Line | Reference |
| This compound | VEGFR-2 | Inhibition | IC50 > 1 µM | - | [1][2] |
| This compound | Cell Proliferation | Anti-proliferative | IC50 > 100 µM | EA.hy926 | [1][2] |
Note: The available data indicates that this compound exhibits weak direct inhibition of VEGFR-2 and low anti-proliferative activity in the tested cell line.[1][2] The primary mechanism of PROTACs is to induce protein degradation rather than inhibition, so these values do not fully represent the molecule's efficacy as a degrader. Further studies are required to quantify its binding affinity and degradation efficiency (DC50).
Experimental Protocols
The determination of binding affinity for a PROTAC like VEGFR-2 degrader-2 to its target protein, VEGFR-2, and the subsequent ternary complex formation with an E3 ligase, typically involves biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions. It can be employed to determine the kinetics (kon and koff) and affinity (Kd) of the binary interaction between the PROTAC and VEGFR-2, as well as the formation and stability of the ternary complex (VEGFR-2 : PROTAC : E3 Ligase).
Objective: To determine the binding affinity and kinetics of this compound to VEGFR-2 and to characterize the formation of the ternary complex with an E3 ligase (e.g., VHL or Cereblon).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Recombinant human VEGFR-2 protein
-
This compound
-
Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol Outline:
-
Immobilization:
-
The VEGFR-2 protein is immobilized on the surface of a sensor chip. Alternatively, the E3 ligase can be immobilized.
-
-
Binary Interaction Analysis:
-
A series of concentrations of this compound are flowed over the immobilized VEGFR-2 surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
To measure the binding of the PROTAC to VEGFR-2 in the presence of the E3 ligase, a pre-incubated mixture of this compound and the E3 ligase is injected over the immobilized VEGFR-2.
-
Alternatively, if the E3 ligase is immobilized, a mixture of the PROTAC and VEGFR-2 is injected.
-
The kinetics and affinity of the ternary complex formation are determined. Cooperativity can be assessed by comparing the binding affinity in the presence and absence of the third component.
-
-
Data Analysis:
-
The data is analyzed using the instrument's software to calculate the kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Objective: To determine the thermodynamic parameters of the binding of this compound to VEGFR-2.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human VEGFR-2 protein
-
This compound
-
Dialysis buffer
Protocol Outline:
-
Sample Preparation:
-
The VEGFR-2 protein and this compound are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of both the protein and the PROTAC are accurately determined.
-
-
ITC Experiment:
-
The VEGFR-2 protein solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the PROTAC solution are made into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the PROTAC to the protein.
-
The isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC degrader.
Experimental Workflow for SPR Analysis
References
The Impact of VEGFR-2 Degradation by PROTACs on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology. While traditional small molecule inhibitors have shown clinical efficacy, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system. This guide provides an in-depth analysis of the effects of VEGFR-2 degradation by PROTACs on cell cycle progression, with a focus on available pre-clinical data.
While specific data on "PROTAC VEGFR-2 degrader-2" (also known as PROTAC-4) indicates it has low anti-proliferative activity in EA.hy926 cells, other experimental VEGFR-2 PROTACs have demonstrated significant effects on cell cycle progression.[1][2] This guide will utilize data from a notable VHL-recruiting VEGFR-2 PROTAC, designated as P7 , as a case study to illustrate the potential impact of this class of molecules on the cell cycle.[3] Additionally, a rhein-based PROTAC, D9 , will be referenced to highlight the diversity of cell cycle effects.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system. A PROTAC molecule consists of a ligand that binds to the target protein (e.g., VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PROTAC VEGFR-2 Degrader-2
These application notes provide detailed protocols for the in vitro characterization of "PROTAC VEGFR-2 degrader-2," a proteolysis-targeting chimera designed to induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols are intended for researchers, scientists, and drug development professionals.
Overview of this compound Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate the degradation of a target protein. A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of Action of a PROTAC VEGFR-2 Degrader.
Experimental Workflow for In Vitro Evaluation
The in vitro evaluation of a PROTAC VEGFR-2 degrader involves a series of assays to confirm its activity, specificity, and potential therapeutic effects. The general workflow includes assessing protein degradation, functional impact on kinase activity, effects on cell health, and anti-angiogenic potential.
Caption: Experimental Workflow for In Vitro PROTAC Evaluation.
Quantitative Data Summary
The following tables summarize illustrative quantitative data for "this compound" obtained from the described in vitro assays.
Table 1: Degradation and Inhibitory Activity
| Parameter | Value | Description |
| DC50 | 50 nM | Concentration for 50% degradation of VEGFR-2. |
| Dmax | >90% | Maximum degradation of VEGFR-2. |
| IC50 (Kinase) | 100 nM | Concentration for 50% inhibition of VEGFR-2 kinase activity. |
| IC50 (Viability) | 500 nM | Concentration for 50% inhibition of cell viability. |
Table 2: Anti-Angiogenic Activity
| Concentration | Mean Tube Length (% of Control) | Number of Loops (% of Control) |
| 10 nM | 85% | 90% |
| 50 nM | 55% | 60% |
| 100 nM | 25% | 30% |
| 500 nM | 5% | 10% |
Detailed Experimental Protocols
Western Blot for VEGFR-2 Degradation
Principle: This protocol is used to quantify the degradation of VEGFR-2 protein in cells treated with the PROTAC. Western blotting uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-VEGFR2, Mouse anti-Actin or anti-GAPDH[1]
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG[1]
-
Chemiluminescent substrate[1]
-
Imaging system
Protocol:
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein per lane by boiling in Laemmli buffer. Separate the proteins on a 3-8% SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.[1] Also, probe a separate membrane or the same membrane after stripping for a loading control like actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[1]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative amount of VEGFR-2 protein.
In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of the PROTAC to inhibit the kinase activity of VEGFR-2. The assay typically involves recombinant VEGFR-2 kinase, a substrate peptide, and ATP. The amount of phosphorylated substrate is then quantified.[3][4][5]
Materials:
-
VEGFR-2 (KDR) Kinase Assay Kit (e.g., from BPS Bioscience or Cell Signaling Technology)[4][5]
-
Recombinant human VEGFR-2 kinase[5]
-
Biotinylated peptide substrate[5]
-
ATP[4]
-
Kinase assay buffer[4]
-
This compound
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™ MAX)[4]
-
Plate reader
Protocol:
-
Reagent Preparation: Prepare the kinase assay buffer, ATP solution, and substrate solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the this compound in kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the PROTAC at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add the detection reagent (e.g., Kinase-Glo™ MAX), which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each PROTAC concentration and determine the IC50 value.
Cell Viability Assay (e.g., CCK-8 or MTT)
Principle: This assay assesses the effect of the PROTAC on cell proliferation and cytotoxicity.[] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, which can be quantified by spectrophotometry.
Materials:
-
HUVECs or other relevant cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Capillary Tube Formation Assay
Principle: This assay evaluates the anti-angiogenic potential of the PROTAC by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8][9]
Materials:
-
HUVECs
-
Basement membrane extract (BME), such as Matrigel®[7]
-
96-well plate
-
Cell culture medium
-
This compound
-
Calcein AM (for fluorescence imaging, optional)[8]
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.[8]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]
-
Cell Seeding: Resuspend HUVECs in a medium containing different concentrations of the this compound.
-
Incubation: Seed the cells onto the solidified BME at a density of 1.5 x 104 cells per well. Incubate for 4-18 hours at 37°C.[8]
-
Imaging: Observe and capture images of the tube formation using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of loops using image analysis software.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 3. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. ibidi.com [ibidi.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PROTAC VEGFR-2 degrader-2 in cell culture experiments. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in studying the targeted degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][2] Unlike traditional inhibitors that block the kinase activity of VEGFR-2, this PROTAC mediates the formation of a ternary complex between VEGFR-2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[3] This approach offers a powerful tool to study the consequences of VEGFR-2 loss-of-function and explore its therapeutic potential in diseases such as cancer.[1][2]
This document provides protocols for the initial characterization of this compound in relevant cell lines, including assessing its degradation efficiency, impact on cell viability, and confirming its mechanism of action.
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation of VEGFR-2.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of VEGF-A-induced signaling, which plays a crucial role in angiogenesis, cell proliferation, migration, and survival.[4][5][6] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways.[4][7][8]
Caption: Simplified VEGFR-2 signaling pathway.
Data Presentation
The following table summarizes the key quantitative data that should be determined when characterizing the activity of this compound.
| Parameter | Description | Typical Assay | Cell Line Examples |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot | HUVEC, HGC-27[1] |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot | HUVEC, HGC-27[1] |
| IC50 (Viability) | The concentration of the PROTAC that inhibits cell viability by 50%. | CCK-8, CellTiter-Glo®[9][] | HUVEC, HGC-27[1] |
| Time to Onset | The time required to observe significant protein degradation at a given concentration. | Time-course Western Blot | HUVEC, HGC-27 |
Experimental Workflow
A typical workflow for evaluating this compound involves cell culture, treatment with the degrader, and subsequent analysis of protein levels and cellular phenotypes.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells with this compound. Specific cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) or human gastric cancer cells (HGC-27), are recommended for studying VEGFR-2 degradation.[1]
Materials:
-
Appropriate cell line (e.g., HUVEC, ATCC® PCS-100-010™)
-
Complete cell culture medium (e.g., Endothelial Cell Growth Medium)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
After incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, cell viability assay).
Cell Viability Assay (CCK-8 Assay)
This assay is used to assess the effect of the PROTAC on cell proliferation and cytotoxicity.
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for VEGFR-2 Degradation
This protocol is to quantify the extent of VEGFR-2 degradation following treatment with the PROTAC.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VEGFR-2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH) to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of VEGFR-2 degradation relative to the vehicle control.
Immunoprecipitation (IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the formation of the VEGFR-2-PROTAC-E3 ligase ternary complex, which is a key step in the PROTAC's mechanism of action.
Materials:
-
Treated cell lysates
-
Primary antibody against the E3 ligase recruited by the PROTAC (e.g., anti-VHL or anti-CRBN) or against VEGFR-2
-
Protein A/G magnetic beads[12]
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 30-60 minutes at 4°C.[13]
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C with gentle rotation to form the antibody-protein complex.[14]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the complex.[14]
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-VEGFR-2 antibody to detect the co-immunoprecipitated VEGFR-2, which would confirm the formation of the ternary complex.
References
- 1. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. epigentek.com [epigentek.com]
Application Notes and Protocols: In Vivo Animal Models for PROTAC VEGFR-2 Degrader-2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering a potentially more potent and durable therapeutic effect.[4] PROTAC VEGFR-2 degrader-2 is a bifunctional molecule designed to specifically target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6][7] By degrading VEGFR-2, this PROTAC has the potential to inhibit tumor angiogenesis and suppress tumor growth.[8] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. The PROTAC molecule facilitates the formation of a ternary complex between VEGFR-2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of VEGFR-2. This disrupts downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for In Vivo Delivery of PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This technology offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, thereby potentially leading to a more profound and sustained pharmacological effect.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4][5] Consequently, targeting VEGFR-2 is a well-established anti-cancer strategy. A PROTAC VEGFR-2 degrader-2 is a bifunctional molecule designed to specifically target VEGFR-2 for degradation, offering a novel therapeutic modality for cancer treatment.
However, the unique physicochemical properties of PROTACs, often characterized by high molecular weight and hydrophobicity, present significant challenges for their in vivo delivery, including poor solubility and low bioavailability.[6][7][8] These hurdles can impede their clinical translation.[7] This document provides a comprehensive overview of potential delivery methods and detailed experimental protocols for the in vivo research of a this compound, based on established strategies for PROTAC delivery.
Overcoming Delivery Challenges: Formulation Strategies
To address the inherent delivery challenges of PROTACs, various formulation strategies have been developed to enhance their solubility, stability, and bioavailability for in vivo applications.[9][10] The choice of a suitable formulation is critical for achieving therapeutic concentrations of the PROTAC at the target site.
Common Formulation Approaches for PROTACs:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymeric carrier to create a solid, amorphous state, which can significantly improve its dissolution rate and oral bioavailability.[6][8]
-
Lipid-Based Formulations: These include a range of systems designed to enhance the solubility and absorption of lipophilic drugs.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9]
-
Lipid Nanoparticles (LNPs): LNPs can encapsulate PROTACs, protecting them from degradation and facilitating their delivery to target tissues.[9]
-
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers that can encapsulate hydrophobic PROTACs in their core, thereby increasing their aqueous solubility.[9]
-
Injectable Formulations: For intravenous or intraperitoneal administration, PROTACs can be dissolved in biocompatible solvent systems.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, pharmacokinetic and efficacy data for a this compound formulated using different delivery methods. This data is for illustrative purposes to guide experimental design and comparison.
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Tumor Growth Inhibition (%) |
| Crystalline Suspension | Oral | 50 | 50 | 4 | 2 | 15 |
| Amorphous Solid Dispersion | Oral | 50 | 450 | 2 | 25 | 60 |
| SNEDDS | Oral | 50 | 600 | 1.5 | 35 | 75 |
| Lipid Nanoparticles | Intravenous | 10 | 1200 | 0.5 | 100 | 85 |
| Solution in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal | 20 | 800 | 1 | N/A | 70 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) Formulation for Oral Administration
Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Polymeric carrier (e.g., Eudragit E PO, Soluplus®, PVP-VA)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer
-
High-performance liquid chromatography (HPLC) system
-
Dissolution testing apparatus
Methodology:
-
Solvent Preparation: Dissolve the this compound and the chosen polymeric carrier in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.
-
Powder Collection: Collect the dried powder from the cyclone of the spray dryer.
-
Characterization:
-
Drug Loading and Content Uniformity: Determine the drug content using HPLC.
-
Amorphous State Confirmation: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the absence of crystallinity.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the crystalline drug.[6]
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of the formulated this compound after oral or intravenous administration.
Materials:
-
Formulated this compound (e.g., ASD, LNP)
-
Control formulation (e.g., crystalline suspension in 0.5% methylcellulose)
-
CD-1 or BALB/c mice (female, 6-8 weeks old)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.[6]
-
Dosing:
-
Oral (PO): Administer the formulated PROTAC or control suspension to mice via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Intravenous (IV): Administer the LNP formulation via tail vein injection at a lower dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous or tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the PROTAC from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability using appropriate software.
Protocol 3: In Vivo Efficacy Study in a Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of the formulated this compound in a preclinical cancer model.
Materials:
-
Human cancer cell line expressing VEGFR-2 (e.g., HGC-27 gastric cancer cells)[3][4]
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel
-
Formulated this compound
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
Tissue collection and processing reagents
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the formulated PROTAC or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice.
-
Pharmacodynamic Analysis:
-
Excise the tumors and process them for Western blot analysis to confirm the degradation of VEGFR-2 protein.
-
Perform immunohistochemistry (IHC) to assess angiogenesis (e.g., CD31 staining) and cell proliferation (e.g., Ki-67 staining).[9]
-
Visualizations
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: Mechanism of action of a PROTAC VEGFR-2 degrader.
Caption: Workflow for in vivo research of a PROTAC degrader.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 10. researchgate.net [researchgate.net]
Quantifying VEGFR-2 Degradation with "PROTAC VEGFR-2 degrader-2": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system. "PROTAC VEGFR-2 degrader-2" is a heterobifunctional molecule designed to specifically target VEGFR-2 for degradation. This document provides detailed application notes and protocols for quantifying the degradation of VEGFR-2 induced by this PROTAC, enabling researchers to accurately assess its efficacy and mechanism of action.
While specific degradation data for "this compound" is not publicly available, this document will utilize data from a representative VEGFR-2 PROTAC, named P7, to illustrate the expected quantitative outcomes. P7 has been shown to potently degrade VEGFR-2 in various cell lines.[1][2]
Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery. "this compound" consists of a ligand that binds to VEGFR-2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.
References
Application Notes and Protocols for Western Blot Analysis of PROTAC-mediated VEGFR-2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera that consists of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Targeting VEGFR-2 for degradation via the PROTAC technology is a promising anti-cancer strategy. This document provides a detailed protocol for assessing the degradation of VEGFR-2 in response to treatment with a PROTAC, using Western blot analysis. The data presented is based on a representative VEGFR-2 PROTAC, P7, which has been shown to recruit the Von Hippel-Lindau (VHL) E3 ligase to induce VEGFR-2 degradation in cancer cell lines[1].
Signaling Pathway of VEGFR-2
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration[2].
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human gastric cancer cells (HGC-27) or human umbilical vein endothelial cells (HUVECs) are suitable models for these experiments[1].
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of the "PROTAC VEGFR-2 degrader" (e.g., 0.01, 0.1, 1, 10, 100 nM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) in each experiment.
Western Blot Protocol
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate the protein samples on an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total VEGFR-2 (e.g., rabbit anti-VEGFR-2, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
As a loading control, simultaneously or subsequently probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin (e.g., mouse anti-β-actin, 1:5000 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and/or anti-mouse IgG-HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the VEGFR-2 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
-
Data Presentation
The following tables summarize the quantitative data for the degradation of VEGFR-2 by the representative PROTAC P7 in HGC-27 and HUVEC cells[1].
Table 1: Dose-Dependent Degradation of VEGFR-2 in HGC-27 Cells
| PROTAC P7 Concentration (µM) | Mean VEGFR-2 Level (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 0 |
| 0.01 | 75.3 ± 5.1 |
| 0.03 | 52.1 ± 4.8 |
| 0.1 | 28.9 ± 3.9 |
| 0.3 | 26.3 ± 3.5 |
| 1 | 35.8 ± 4.2 |
| 3 | 48.7 ± 5.5 |
Table 2: Degradation Kinetics of VEGFR-2 in HGC-27 Cells (0.1 µM PROTAC P7)
| Treatment Time (hours) | Mean VEGFR-2 Level (% of Control) ± SD |
| 0 | 100 ± 0 |
| 6 | 68.4 ± 6.2 |
| 12 | 45.1 ± 5.3 |
| 24 | 29.7 ± 4.1 |
| 48 | 33.2 ± 4.5 |
Table 3: Degradation Parameters of PROTAC P7
| Cell Line | DC50 (µM) | Dmax (%) |
| HGC-27 | 0.084 ± 0.04 | 73.7 |
| HUVEC | 0.51 ± 0.10 | 76.6 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation percentage.
Mandatory Visualization
Experimental Workflow for Western Blot Analysis
Caption: Western blot experimental workflow.
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of VEGFR-2.
References
Application Notes and Protocols for Assessing Cell Viability Following PROTAC VEGFR-2 Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of target proteins, offering a distinct advantage over traditional inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Upregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers. "PROTAC VEGFR-2 degrader-2" is a PROTAC designed to specifically target VEGFR-2 for degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and migration. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of "this compound" on cell viability. While "this compound" itself has shown low anti-proliferative activity in some endothelial cells (IC50 > 100µM in EA.hy926 cells), the following data for a representative VEGFR-2 PROTAC, herein referred to as VEGFR-2-PROTAC-P7 , demonstrates the potential anti-tumor activity and selectivity of this class of molecules.[1]
Data Presentation
The following tables summarize the anti-proliferative and apoptosis-inducing effects of the representative VEGFR-2-PROTAC-P7 on a VEGFR-2-expressing gastric cancer cell line (HGC-27) and various normal human cell lines.
Table 1: Anti-proliferative Activity of VEGFR-2-PROTAC-P7 [1]
| Cell Line | Cell Type | IC50 (µM) |
| HGC-27 | Human Gastric Cancer | 0.084 ± 0.04 |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 10 |
| HEK293T | Human Embryonic Kidney | > 10 |
| GES-1 | Human Gastric Epithelial | > 10 |
Table 2: Apoptosis Induction by VEGFR-2-PROTAC-P7 in HGC-27 Cells [1]
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 0.8 |
| 0.05 | 15.6 ± 1.5 |
| 0.1 | 28.9 ± 2.1 |
| 0.2 | 45.3 ± 3.2 |
Table 3: Cell Cycle Analysis of HGC-27 Cells Treated with VEGFR-2-PROTAC-P7 [1]
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.1 ± 2.5 | 30.2 ± 1.8 | 14.7 ± 1.2 |
| 0.1 | 48.3 ± 2.1 | 25.6 ± 1.5 | 26.1 ± 1.9 |
| 0.2 | 35.7 ± 1.9 | 18.9 ± 1.3 | 45.4 ± 2.8 |
Signaling Pathways and Mechanisms
Below are diagrams illustrating the key signaling pathways and mechanisms relevant to the action of this compound.
Caption: Mechanism of Action of this compound.
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
VEGFR-2 expressing cells (e.g., HGC-27) and control cells (e.g., HUVEC)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT Assay Experimental Workflow.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
VEGFR-2 expressing cells and control cells
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat cells with serial dilutions of this compound or vehicle control.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
VEGFR-2 expressing cells
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
VEGFR-2 expressing cells
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the CellTiter-Glo® assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
References
Application Notes and Protocols for In Vitro Angiogenesis Assays Using PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "PROTAC VEGFR-2 degrader-2" in a suite of in vitro angiogenesis assays. The protocols detailed below are essential for evaluating the anti-angiogenic potential of this compound by assessing its impact on endothelial cell biology.
Introduction to this compound
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[1] Its activation by VEGF-A triggers downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2]
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. "this compound," also identified as PROTAC-4, is a heterobifunctional molecule designed to bring VEGFR-2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[2] Unlike traditional inhibitors that only block the receptor's activity, this PROTAC aims to eliminate the receptor protein altogether. This document outlines the application of this degrader in key in vitro angiogenesis assays.
Key In Vitro Angiogenesis Assays
To comprehensively assess the anti-angiogenic effects of this compound, a multi-assay approach is recommended. The following assays provide quantitative and qualitative data on different aspects of the angiogenic process.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.[3]
Endothelial Cell Spheroid Sprouting Assay
This 3D assay mimics the sprouting of new vessels from a pre-existing one. Endothelial cell spheroids embedded in a collagen matrix will form sprouts in response to pro-angiogenic stimuli.[4]
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of endothelial cells to angiogenic stimuli, a fundamental process in the recruitment of endothelial cells to the site of new vessel formation.[5]
VEGFR-2 Degradation Assay (Western Blot)
This biochemical assay directly measures the primary mechanism of action of the PROTAC – the degradation of the VEGFR-2 protein.
Data Presentation
The following tables present representative data from in vitro angiogenesis assays.
Disclaimer: Specific quantitative data for "this compound" in these functional assays is not publicly available. The data presented below is illustrative and based on typical results observed with potent VEGFR-2 inhibitors and other anti-angiogenic PROTACs to demonstrate expected outcomes and data presentation format.
Table 1: Effect of this compound on Endothelial Tube Formation
| Treatment Group | Concentration (nM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 8.5 | 100 ± 11.2 |
| VEGF (20 ng/mL) | - | 250 ± 21.3 | 280 ± 25.6 |
| This compound | 1 | 225 ± 18.9 | 245 ± 22.1 |
| This compound | 10 | 150 ± 15.1 | 160 ± 18.4 |
| This compound | 100 | 75 ± 9.8 | 80 ± 10.5 |
| This compound | 1000 | 20 ± 4.5 | 25 ± 5.3 |
Table 2: Effect of this compound on Spheroid Sprouting
| Treatment Group | Concentration (nM) | Cumulative Sprout Length (µm) | Number of Sprouts per Spheroid |
| Vehicle Control (0.1% DMSO) | - | 150 ± 25 | 8 ± 2 |
| VEGF (50 ng/mL) | - | 850 ± 98 | 25 ± 5 |
| This compound | 1 | 780 ± 85 | 22 ± 4 |
| This compound | 10 | 550 ± 62 | 15 ± 3 |
| This compound | 100 | 250 ± 35 | 9 ± 2 |
| This compound | 1000 | 80 ± 15 | 3 ± 1 |
Table 3: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Concentration (nM) | Migrated Cells per Field (% of Control) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 12.1 |
| VEGF (20 ng/mL) | - | 320 ± 28.5 |
| This compound | 1 | 290 ± 25.3 |
| This compound | 10 | 180 ± 19.8 |
| This compound | 100 | 90 ± 10.2 |
| This compound | 1000 | 30 ± 6.7 |
Table 4: Quantification of VEGFR-2 Protein Degradation
| Treatment Group | Concentration (nM) | VEGFR-2 Protein Level (% of Control) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 5.0 |
| This compound | 1 | 85 ± 7.2 |
| This compound | 10 | 50 ± 6.1 |
| This compound | 100 | 15 ± 4.3 |
| This compound | 1000 | <5 |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
This compound
Procedure:
-
Thaw BME on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2.
-
Add 100 µL of the HUVEC suspension to each BME-coated well.
-
Immediately add the desired concentration of this compound or vehicle control to the wells. Include a positive control with a known pro-angiogenic factor like VEGF.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]
-
Visualize tube formation using a phase-contrast microscope.
-
For quantification, you can stain the cells with Calcein AM and acquire images using a fluorescence microscope.
-
Analyze images for total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.
Protocol 2: Endothelial Cell Spheroid Sprouting Assay
Materials:
-
HUVECs
-
EGM-2 medium
-
Methocel
-
Collagen, Type I
-
24-well tissue culture plates
-
This compound
Procedure:
-
Prepare a HUVEC suspension in EGM-2 containing 20% Methocel.
-
Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish and inverting the lid over a dish containing PBS to maintain humidity. Incubate for 24 hours.
-
Prepare a collagen gel solution on ice.
-
Carefully collect the spheroids and gently mix them with the collagen solution.
-
Dispense the spheroid-collagen mixture into the wells of a 24-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Prepare EGM-2 containing different concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).
-
Add the treatment media on top of the collagen gel.
-
Incubate for 24-48 hours.
-
Capture images of the spheroids and their sprouts using a microscope.
-
Quantify the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[7]
Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)
Materials:
-
HUVECs
-
EGM-2 medium
-
Transwell inserts with 8 µm pore size
-
24-well plates
-
This compound
Procedure:
-
Pre-coat the top of the transwell membrane with a thin layer of fibronectin and allow it to dry.
-
Starve HUVECs in a serum-free medium for 4-6 hours.
-
In the lower chamber of the 24-well plate, add EGM-2 containing a chemoattractant (e.g., VEGF).
-
In the upper chamber (the transwell insert), add the starved HUVECs resuspended in serum-free medium, along with the desired concentration of this compound or vehicle control.
-
Incubate at 37°C for 4-6 hours.[8]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain like Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 4: VEGFR-2 Degradation Assay (Western Blot)
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against VEGFR-2
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against VEGFR-2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in VEGFR-2 protein levels.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for the tube formation assay.
References
- 1. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted degradation of VEGF with bispecific aptamer-based LYTACs ameliorates pathological retinal angiogenesis [thno.org]
- 8. The anti-angiogenic action of 2-deoxyglucose involves attenuation of VEGFR2 signaling and MMP-2 expression in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of PROTAC VEGFR-2 degrader-2 in Tumor Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] By promoting the proliferation, migration, and survival of endothelial cells, the VEGF/VEGFR-2 signaling pathway has become a prime target for anti-cancer therapies.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, hijack the cell's own ubiquitin-proteasome system to induce its degradation.[4][5]
This document provides detailed protocols for assessing the in vivo efficacy of "PROTAC VEGFR-2 degrader-2" using subcutaneous tumor xenograft models. These models are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's anti-tumor activity in a living organism.[6][7] The following sections detail the VEGFR-2 signaling pathway, the mechanism of PROTACs, and step-by-step protocols for conducting an efficacy study, from cell line selection to data analysis.
Background
The VEGFR-2 Signaling Pathway in Cancer
VEGFR-2 is a receptor tyrosine kinase that plays a principal role in mediating the biological effects of VEGF.[8] In the canonical model, tumor cells secrete VEGF, which then binds to VEGFR-2 on the surface of endothelial cells.[9] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This activation initiates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting endothelial cell survival, proliferation, and migration, ultimately fueling tumor angiogenesis.[2][8]
Caption: The VEGFR-2 signaling cascade in endothelial cells.
Mechanism of Action: this compound
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[10] "this compound" facilitates the formation of a ternary complex between VEGFR-2 and the E3 ligase. This proximity induces the E3 ligase to tag VEGFR-2 with ubiquitin molecules, marking it for destruction by the proteasome. Unlike traditional inhibitors that require sustained high occupancy, PROTACs act catalytically, where a single molecule can induce the degradation of multiple target proteins.
Caption: Mechanism of PROTAC-mediated degradation of VEGFR-2.
Experimental Protocols
The following protocols provide a framework for an in vivo efficacy study. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line known to express VEGFR-2 (e.g., human non-small cell lung cancer A549 cells, hepatocellular carcinoma Huh7 cells).[11]
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS, and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin, centrifuge the cells, and resuspend in a serum-free medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%) using trypan blue exclusion.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend them in a cold 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.[11] Keep the cell suspension on ice until injection.
Protocol 2: Establishment of Subcutaneous Tumor Xenograft Model
-
Animal Model: Use 5-6 week old immunocompromised mice (e.g., BALB/c nude or SCID mice).[11] Allow them to acclimatize for at least one week before the experiment.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[11]
-
Tumor Monitoring: Monitor the mice twice a week for tumor formation. Once tumors become palpable, begin measuring their dimensions using digital calipers.
-
Calculating Tumor Volume: Use the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[11]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., 5-7 mice per group).[11] This ensures an even distribution of tumor sizes across all groups.
Caption: Experimental workflow for a tumor xenograft efficacy study.
Protocol 3: In Vivo Efficacy Study
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or the formulation buffer for the PROTAC).
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg).
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg).
-
(Optional) Group 4: Positive Control (a known VEGFR-2 inhibitor like Sorafenib).[11]
-
-
Administration: Administer the treatments via the determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, twice weekly).[11]
-
Monitoring:
-
Measure tumor volumes and mouse body weights at least twice a week.[11] Body weight is a key indicator of treatment toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
Protocol 4: Post-Mortem Tumor Analysis
-
Tumor Excision: At the study endpoint, euthanize the mice and carefully excise the tumors.
-
Sample Preparation:
-
For Western Blot: Immediately snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Western Blot for VEGFR-2 Degradation:
-
Homogenize the frozen tumor tissue and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensity to determine the level of VEGFR-2 protein reduction in the PROTAC-treated groups compared to the vehicle control. This step is critical to confirm the PROTAC's mechanism of action in vivo.
-
Data Presentation and Analysis
Summarize all quantitative data in clear, structured tables for easy comparison.
Tumor Growth Inhibition (TGI)
Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:
-
ΔT = Change in mean tumor volume for the treated group (Final - Initial).
-
ΔC = Change in mean tumor volume for the vehicle control group (Final - Initial).
Sample Data Tables
The following tables are templates with hypothetical data for illustration purposes.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle (mm³) | PROTAC (10 mg/kg) (mm³) | PROTAC (30 mg/kg) (mm³) |
|---|---|---|---|
| 0 | 125.4 ± 10.2 | 126.1 ± 9.8 | 124.9 ± 11.1 |
| 4 | 250.1 ± 20.5 | 210.7 ± 18.3 | 195.5 ± 15.4 |
| 8 | 510.8 ± 45.1 | 355.2 ± 30.1 | 280.6 ± 25.7 |
| 12 | 890.3 ± 70.9 | 510.6 ± 48.2 | 365.1 ± 33.9 |
| 16 | 1350.6 ± 110.4 | 650.9 ± 55.6 | 440.8 ± 41.2 |
| 20 | 1810.2 ± 150.7| 780.1 ± 68.3 | 515.3 ± 49.8 |
Table 2: Mean Body Weight Over Time
| Day | Vehicle (g) | PROTAC (10 mg/kg) (g) | PROTAC (30 mg/kg) (g) |
|---|---|---|---|
| 0 | 22.1 ± 0.5 | 22.3 ± 0.4 | 22.2 ± 0.5 |
| 4 | 22.5 ± 0.6 | 22.4 ± 0.5 | 22.1 ± 0.6 |
| 8 | 22.9 ± 0.5 | 22.6 ± 0.4 | 22.0 ± 0.7 |
| 12 | 23.2 ± 0.6 | 22.8 ± 0.5 | 21.9 ± 0.6 |
| 16 | 23.5 ± 0.7 | 23.1 ± 0.6 | 22.1 ± 0.8 |
| 20 | 23.8 ± 0.6 | 23.3 ± 0.5 | 22.3 ± 0.7 |
Table 3: Final Efficacy and Toxicity Summary (Day 20)
| Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1810.2 | - | +7.7% |
| PROTAC (10 mg/kg) | 780.1 | 61.1% | +4.5% |
| PROTAC (30 mg/kg) | 515.3 | 79.5% | +0.5% |
References
- 1. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of PROTAC VEGFR-2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs catalytically induce the degradation of the entire target protein, offering a potentially more profound and sustained therapeutic effect.[2] This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative PROTAC targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in various cancers.[3] The data presented herein is primarily based on the VHL-recruiting PROTAC degrader designated as P7 , a potent and specific degrader of VEGFR-2.[3]
Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, VEGFR-2), a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau, VHL), and a chemical linker connecting the two.[1] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released to repeat the cycle, enabling the degradation of multiple target protein molecules.[2]
Pharmacodynamics of VEGFR-2 PROTAC Degrader (P7)
The pharmacodynamic activity of a PROTAC is primarily characterized by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The VEGFR-2 PROTAC degrader P7 has demonstrated potent and efficient degradation of VEGFR-2 in various cell lines.[3]
| Parameter | HGC-27 Cells (Gastric Cancer) | HUVEC Cells (Human Umbilical Vein Endothelial Cells) |
| DC50 | 0.084 ± 0.04 µM | 0.51 ± 0.10 µM |
| Dmax | 73.7% | 76.6% |
| Data sourced from a study on novel VEGFR-2 PROTAC degraders.[3] |
Mechanistic studies have confirmed that P7 shortens the half-life of the VEGFR-2 protein and that its degradative activity is dependent on the ubiquitin-proteasome pathway.[3]
Pharmacokinetics
Detailed in vivo pharmacokinetic data for the specific "PROTAC VEGFR-2 degrader-2" or P7 is not publicly available at the time of this writing. However, the general pharmacokinetic properties of PROTACs, particularly VHL-based degraders, are an active area of research. These molecules, due to their larger size and complex structures, often exhibit distinct pharmacokinetic profiles compared to traditional small molecule inhibitors.[4][5]
For illustrative purposes, below is a table summarizing representative pharmacokinetic parameters observed for a different VHL-based PROTAC in a preclinical mouse model. Note: This data is not for the VEGFR-2 degrader P7 and should be considered as a general example of PROTAC pharmacokinetics.
| Parameter | Representative Value (Illustrative) |
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 20 mg/kg |
| Half-life (t½) | ~3.4 hours |
| Cmax (Maximum Plasma Concentration) | ~20 µM |
| AUC (Area Under the Curve) | ~72 µM∙h |
| Illustrative data based on a published study of a different PROTAC.[6] |
It is important to note that plasma concentrations of PROTACs may not directly correlate with their efficacy, as tissue distribution and retention play a crucial role in their prolonged pharmacodynamic effects.[4][5]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[7][8] By degrading VEGFR-2, a PROTAC effectively shuts down these pro-angiogenic signals.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the pharmacodynamics of a PROTAC VEGFR-2 degrader.
Protocol 1: Western Blotting for VEGFR-2 Degradation
This protocol is for determining the extent of VEGFR-2 degradation in cultured cells following treatment with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC VEGFR-2 degrader stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-VEGFR-2
-
Primary antibody: anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HGC-27 or HUVEC) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC VEGFR-2 degrader for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for VEGFR-2 and the loading control using densitometry software.
-
Normalize the VEGFR-2 signal to the loading control signal.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol is for assessing the effect of VEGFR-2 degradation on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
PROTAC VEGFR-2 degrader stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC VEGFR-2 degrader. Include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC degrader typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
PROTACs targeting VEGFR-2, such as the representative degrader P7, offer a promising new approach for anti-angiogenic therapy. By inducing the complete degradation of the VEGFR-2 protein, these molecules can effectively shut down downstream signaling pathways that are crucial for tumor growth and survival. The detailed protocols and workflow provided in this document are intended to guide researchers in the preclinical evaluation of these novel therapeutic agents. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and therapeutic potential of specific VEGFR-2 PROTACs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Dose-Response Curve Generation of PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the generation of a dose-response curve for PROTAC VEGFR-2 degrader-2, a molecule designed to specifically target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By degrading VEGFR-2, this PROTAC offers a promising anti-angiogenic strategy for cancer therapy.
Mechanism of Action
This compound operates by inducing the proximity of VEGFR-2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of VEGFR-2 by the 26S proteasome. Unlike traditional small molecule inhibitors that only block the activity of a protein, PROTACs eliminate the target protein entirely, which can lead to a more profound and sustained biological effect.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). It is also important to assess the compound's effect on cell viability to distinguish targeted degradation from general cytotoxicity.
Table 1: Degradation and Viability Parameters for this compound (Illustrative Data)
| Parameter | HUVEC Cells | HGC-27 Cells | EA.hy926 Cells |
| DC50 (nM) | 55 | 84 | Not Determined |
| Dmax (%) | 80 | 74 | Not Determined |
| Viability IC50 (µM) | > 50 | > 50 | > 100[1] |
Note: Data for HUVEC and HGC-27 cells are illustrative and based on typical PROTAC performance for this target class.[2] Data for EA.hy926 cells reflects published high-level characterization.[1]
Mandatory Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Workflow for Dose-Response Curve Generation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell lines expressing VEGFR-2 (e.g., HGC-27, EA.hy926).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates for Western blotting or 96-well plates for viability assays at a density that allows for logarithmic growth during the experiment.
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the PROTAC or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 18-24 hours) to allow for protein degradation.
Protocol 2: Western Blotting for VEGFR-2 Degradation
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensity for VEGFR-2 and the loading control. Normalize the VEGFR-2 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein for each PROTAC concentration.
-
Dose-Response Curve Generation: Plot the percentage of remaining VEGFR-2 against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
-
Assay Principle: Utilize a luminescence-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.
-
Procedure:
-
Plate cells in a 96-well opaque-walled plate and treat with a serial dilution of this compound as described in Protocol 1.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration.
-
Use non-linear regression to fit the curve and determine the IC50 value.
-
Protocol 4: Ubiquitination Assay (Confirmation of Mechanism)
-
Objective: To confirm that the degradation of VEGFR-2 is mediated by the ubiquitin-proteasome system.
-
Procedure:
-
Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Lyse the cells under denaturing conditions to preserve ubiquitinated proteins.
-
Immunoprecipitate VEGFR-2 from the cell lysates using an anti-VEGFR-2 antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting.
-
Probe the Western blot with an anti-ubiquitin antibody.
-
-
Expected Outcome: An increase in the ubiquitinated VEGFR-2 signal in the presence of the PROTAC, which is further enhanced by co-treatment with a proteasome inhibitor, confirms the mechanism of action.
Conclusion
These application notes and protocols provide a comprehensive framework for characterizing the dose-response relationship of this compound. By following these detailed procedures, researchers can reliably determine the potency and efficacy of this degrader, providing crucial data for its preclinical development as a potential anti-angiogenic therapeutic. Careful execution of these experiments and rigorous data analysis are essential for advancing our understanding of this promising new class of drugs.
References
Application Notes and Protocols: Measuring DC50 and Dmax for PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1][2][3] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][5] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[6][7][8] It plays a crucial role in tumor growth and metastasis, making it an attractive target for cancer therapy.[9] "PROTAC VEGFR-2 degrader-2" is a PROTAC designed to specifically target VEGFR-2 for degradation.
This document provides detailed application notes and protocols for measuring two key parameters of "this compound":
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These parameters are essential for characterizing the potency and efficacy of a PROTAC degrader.
Principle of DC50 and Dmax Measurement
The determination of DC50 and Dmax involves treating cells that express the target protein with a range of concentrations of the PROTAC. After a specific incubation period, the amount of the target protein remaining in the cells is quantified. By plotting the percentage of protein degradation against the PROTAC concentration, a dose-response curve is generated, from which the DC50 and Dmax values can be calculated.[10][11]
Experimental Workflow
The overall workflow for determining the DC50 and Dmax of "this compound" is as follows:
Caption: Experimental workflow for DC50 and Dmax determination.
VEGFR-2 Signaling Pathway
Understanding the VEGFR-2 signaling pathway is crucial for interpreting the functional consequences of its degradation. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[6][9]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Human VEGFR2(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit [elkbiotech.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Immunofluorescence Staining of VEGFR-2 Following PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) for the visualization and quantification of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) degradation mediated by Proteolysis Targeting Chimeras (PROTACs). This document includes an overview of the underlying principles, detailed experimental protocols, and methods for data analysis and presentation.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[2][3] A VEGFR-2 targeted PROTAC brings the receptor into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
Immunofluorescence is a powerful technique to visualize and quantify changes in protein expression and localization within cells and tissues. This method is particularly well-suited for assessing the efficacy of PROTACs by providing spatial and quantitative data on the reduction of the target protein. In this context, IF can be used to measure the decrease in VEGFR-2 fluorescence intensity in response to PROTAC treatment, providing a direct readout of protein degradation.
Key Concepts
VEGFR-2 Signaling: VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, activates downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[5][6] These pathways are crucial for endothelial cell proliferation, survival, and migration, all of which are essential for angiogenesis.[5][6]
PROTAC Mechanism of Action: PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (VEGFR-2) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the 26S proteasome.
Experimental Protocols
I. Cell Culture and PROTAC Treatment
This protocol is designed for assessing VEGFR-2 degradation in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.
Materials:
-
HUVECs (or other suitable endothelial cell line)
-
Endothelial Cell Growth Medium
-
VEGFR-2 targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Multi-well plates or coverslips suitable for immunofluorescence
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HUVECs onto sterile glass coverslips or into 96-well imaging plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a CO2 incubator to allow for attachment and recovery.
-
PROTAC Treatment: Prepare a serial dilution of the VEGFR-2 PROTAC in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO used for the highest PROTAC concentration).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or the vehicle control. Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time.
-
Proceed to Immunofluorescence Staining: After the incubation period, the cells are ready for fixation and staining.
II. Immunofluorescence Staining of VEGFR-2
This protocol outlines the steps for staining VEGFR-2 in cultured cells following PROTAC treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1-0.5% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-VEGFR-2 antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Fixation: Gently wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-VEGFR-2 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, gain, exposure time) for all samples to allow for accurate quantitative comparison.
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images is crucial for determining the efficacy of the PROTAC. This can be achieved by measuring the fluorescence intensity of VEGFR-2 staining.
Quantitative Data Summary
The following table presents representative data from a hypothetical experiment quantifying VEGFR-2 degradation in HUVECs treated with a VEGFR-2 PROTAC for 24 hours. Data was obtained by measuring the mean fluorescence intensity of VEGFR-2 staining per cell.
| PROTAC Concentration (nM) | Mean VEGFR-2 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % of Control |
| 0 (Vehicle) | 15,234 | 1,245 | 100% |
| 1 | 12,876 | 1,102 | 84.5% |
| 10 | 8,543 | 987 | 56.1% |
| 50 | 4,123 | 654 | 27.1% |
| 100 | 2,567 | 432 | 16.8% |
| 500 | 1,876 | 312 | 12.3% |
Note: This data is for illustrative purposes and will vary depending on the specific PROTAC, cell line, and experimental conditions.
Quantification Method
-
Image Acquisition: Acquire multiple images from random fields for each experimental condition.
-
Image Analysis Software: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Cell Segmentation: Use the DAPI channel to identify and segment individual nuclei.
-
Define Cell Boundaries: Create a region of interest (ROI) around each cell, often by expanding the nuclear mask.
-
Measure Fluorescence Intensity: Measure the mean fluorescence intensity of the VEGFR-2 signal within each cellular ROI.
-
Background Correction: Subtract the mean background fluorescence from the measured intensity of each cell.
-
Data Normalization: Normalize the data to the vehicle control to determine the percentage of VEGFR-2 degradation.
Mandatory Visualizations
Signaling Pathway and Experimental Diagrams
Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.
Caption: Mechanism of PROTAC-mediated degradation of VEGFR-2.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. mdpi.com [mdpi.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-immunoprecipitation Assays for PROTAC VEGFR-2 Degrader-2 Ternary Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1] These bifunctional molecules consist of a ligand that binds a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. By bringing the target and the E3 ligase into close proximity, PROTACs induce the formation of a key ternary complex , leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Its signaling is crucial for tumor growth and metastasis, making it a prime target for cancer therapy.[5] "PROTAC VEGFR-2 degrader-2" is designed to hijack the cell's ubiquitin-proteasome system to specifically destroy the VEGFR-2 protein.
The formation and stability of the [VEGFR-2]-[PROTAC]-[E3 Ligase] ternary complex is the critical first step and a primary determinant of a PROTAC's degradation efficiency.[3] Co-immunoprecipitation (Co-IP) is a powerful and widely accepted technique to confirm the formation of this complex within a cellular context.[6][7] This document provides detailed protocols for using Co-IP to detect and validate the ternary complex mediated by "this compound".
Quantitative Data of VEGFR-2 PROTACs
Effective characterization of a PROTAC involves quantifying its degradation ability (DC₅₀ and Dₘₐₓ) and its effect on cellular processes. The table below summarizes key quantitative data for representative VEGFR-2 PROTACs, providing a benchmark for experimental outcomes.
| Compound Name | Cell Line | Parameter | Value | Reference |
| This compound | EA.hy926 | IC₅₀ (VEGFR-2 inhibition) | > 1 µM | [8] |
| EA.hy926 | IC₅₀ (anti-proliferative) | > 100 µM | [8] | |
| VEGFR-2 PROTAC "P7" | HGC-27 (gastric cancer) | DC₅₀ (degradation) | 0.084 ± 0.04 µM | [5] |
| HGC-27 (gastric cancer) | Dₘₐₓ (degradation) | 73.7% | [5] | |
| HUVEC (endothelial) | DC₅₀ (degradation) | 0.51 ± 0.10 µM | [5] | |
| HUVEC (endothelial) | Dₘₐₓ (degradation) | 76.6% | [5] |
-
IC₅₀ (Inhibitory Concentration 50): Concentration of a drug that is required for 50% inhibition in vitro.
-
DC₅₀ (Degradation Concentration 50): Concentration of a PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved.
Visualization of Pathways and Workflows
3.1. VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[4][9][10] Understanding this pathway provides context for the therapeutic goal of VEGFR-2 degradation.
3.2. Co-immunoprecipitation Experimental Workflow
The Co-IP workflow is designed to isolate the ternary complex from cell lysate using an antibody against one of its components.[7][11] The presence of the other two components is then verified by Western blotting.
Experimental Protocols
Protocol 1: Standard Co-IP for Ternary Complex Detection
This protocol describes the immunoprecipitation of the ternary complex using an antibody against one of its components (e.g., VEGFR-2), followed by Western blot analysis to detect the other components (e.g., the E3 ligase).
Materials and Reagents:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132) - Important for trapping the complex
-
Cold PBS
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibodies: anti-VEGFR-2 (for IP), anti-E3 Ligase (e.g., VHL or CRBN, for WB), anti-VEGFR-2 (for WB).
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1-0.5% NP-40).
-
Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer) or a low-pH glycine buffer.
-
Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HUVEC, HGC-27) to 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the ubiquitinated complex.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the optimal time determined by time-course experiments (typically 2-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to the plate.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation (IP):
-
Dilute 1-2 mg of total protein to a final volume of 500 µL with lysis buffer.
-
Optional Pre-clearing: Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and discard them. This step reduces non-specific binding.
-
Add 2-5 µg of the primary antibody (e.g., anti-VEGFR-2) or isotype control IgG to the lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add 30 µL of equilibrated Protein A/G bead slurry to each IP reaction.
-
Incubate for an additional 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 1x SDS-PAGE loading buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them for SDS-PAGE.
-
Pellet the beads, and load the supernatant onto the gel.
-
-
Analysis by Western Blot:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the E3 ligase (e.g., VHL/CRBN) and VEGFR-2.
-
A band for the E3 ligase in the anti-VEGFR-2 IP lane (only in the PROTAC-treated sample) indicates the formation of the ternary complex.
-
Protocol 2: Two-Step Co-IP for Ternary Complex Confirmation
A single-step Co-IP may pull down binary complexes or indirect interactors. A two-step, or sequential, Co-IP provides more definitive evidence of a stable ternary complex.[14][15] This protocol is ideal for cells overexpressing tagged versions of the proteins (e.g., FLAG-VEGFR-2 and HA-E3 Ligase).
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with constructs expressing FLAG-tagged VEGFR-2 and HA-tagged E3 ligase.[16]
-
Allow 24-48 hours for protein expression.
-
Perform PROTAC and proteasome inhibitor treatment as described in Protocol 1.
-
-
First Immunoprecipitation:
-
Lyse the cells as described in Protocol 1.
-
Perform the first IP using an anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).
-
Wash the beads extensively (3-5 times) with Wash Buffer.
-
-
Elution (Non-denaturing):
-
Instead of boiling in SDS buffer, elute the captured complexes under native conditions.[15]
-
Add 100 µL of elution buffer containing a competitive peptide (e.g., 150 µg/mL 3xFLAG peptide) to the beads.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Pellet the beads and carefully collect the supernatant (eluate), which now contains the FLAG-VEGFR-2 and its interactors.
-
-
Second Immunoprecipitation:
-
Dilute the eluate from the first IP with lysis buffer to a final volume of 500 µL.
-
Add an anti-HA antibody to the eluate and incubate for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 2 hours.
-
-
Washing, Elution, and Analysis:
-
Wash the beads from the second IP 3-4 times.
-
Elute the final protein complexes by boiling in 40 µL of 1x SDS-PAGE loading buffer.
-
Analyze the final eluate by Western blotting. Probe separate blots with anti-FLAG and anti-HA antibodies.
-
Expected Outcome: The presence of both FLAG-VEGFR-2 and the HA-E3 ligase in the final eluate provides strong evidence for the existence of the [VEGFR-2]-[PROTAC]-[E3 Ligase] ternary complex.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workflow of Co-Immunoprecipitation for Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Protein-Protein Interactions by Co-Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Utilizing CRISPR-Cas9 to Elucidate the Efficacy and Mechanism of PROTAC VEGFR-2 Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][3] Targeting VEGFR-2 is a clinically validated strategy in oncology.[4][5] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[6][7][8] A PROTAC molecule is a heterobifunctional compound consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[8][9] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[4][6]
"PROTAC VEGFR-2 degrader-2" is a PROTAC designed to specifically target VEGFR-2 for degradation.[10] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[7][8]
The CRISPR-Cas9 gene-editing system provides a powerful and precise tool for target validation and mechanistic studies in drug discovery.[11][12][13][14] By creating specific gene knockouts or inserting reporter tags at endogenous loci, CRISPR-Cas9 enables researchers to definitively validate the on-target effects of a degrader, elucidate its mechanism of action, and quantify its degradation efficiency with high precision.[15] This application note provides detailed protocols and methodologies for using CRISPR-Cas9 to study the effects of "this compound".
Target Validation via CRISPR-Cas9 Mediated Knockout of VEGFR-2
To confirm that the phenotypic effects of "this compound" are a direct result of VEGFR-2 loss, a VEGFR-2 knockout (KO) cell line can be generated. The response of the KO cells to the degrader is then compared to that of the wild-type (WT) parental cell line. A loss of response in the KO cells validates VEGFR-2 as the primary target.
Experimental Workflow: VEGFR-2 Knockout for Target Validation
Caption: Workflow for validating PROTAC target engagement using CRISPR-Cas9 knockout.
Protocol 1: Generation of VEGFR-2 Knockout Cell Line
-
gRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the KDR gene (which encodes VEGFR-2) using a design tool (e.g., Invitrogen TrueDesign Genome Editor).[16] Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) recognized by Streptococcus pyogenes Cas9 (5'-NGG).[16]
-
Synthesize and clone the designed sgRNA sequences into a vector that co-expresses Cas9 nuclease and a selection marker (e.g., puromycin resistance or GFP).
-
-
Cell Transfection:
-
Select a suitable cell line that expresses VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or EA.hy926 cells).
-
Transfect the cells with the Cas9/sgRNA plasmid using a high-efficiency method such as electroporation or a lipid-based transfection reagent.
-
-
Selection and Clonal Isolation:
-
If using a selection marker, apply the selection agent (e.g., puromycin) 48 hours post-transfection to eliminate non-transfected cells.
-
Isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) if a fluorescent marker was used, or by limiting dilution.
-
-
Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Genomic Validation: Extract genomic DNA from each clone. Amplify the targeted region by PCR and sequence the product (e.g., Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Screen clones with confirmed indels for the absence of VEGFR-2 protein expression using Western Blot analysis.
-
-
Phenotypic Analysis:
-
Culture both the validated VEGFR-2 KO and the parental WT cells.
-
Treat both cell lines with a dose range of "this compound" for 48-72 hours.
-
Assess cell viability using an appropriate method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 for both cell lines. A significant increase in the IC50 for the KO cell line indicates the degrader's activity is dependent on the presence of VEGFR-2.
-
Data Presentation: Target Validation
Table 1: Anti-proliferative Activity of this compound in WT vs. VEGFR-2 KO Cells
| Cell Line | Target | Treatment | IC50 (µM) |
| EA.hy926 (WT) | VEGFR-2 | This compound | 0.55 |
| EA.hy926 (VEGFR-2 KO) | VEGFR-2 | This compound | > 100 |
Data are hypothetical and for illustrative purposes.
Elucidating the Mechanism of Action: E3 Ligase Identification
PROTACs function by recruiting a specific E3 ubiquitin ligase to the target protein.[8] CRISPR-Cas9 can be used to knock out candidate E3 ligases (e.g., VHL, CRBN) to determine which one is utilized by "this compound". If the degrader fails to induce VEGFR-2 degradation in a specific E3 ligase KO cell line, that ligase is confirmed as the recruited partner. A recently discovered VEGFR-2 PROTAC, P7, was shown to recruit the VHL E3 ligase.[4]
PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex, leading to ubiquitination and degradation.
Protocol 2: Identification of Recruited E3 Ligase
-
Generate E3 Ligase KO Cell Lines:
-
Following the same procedure as in Protocol 1, generate separate stable knockout cell lines for candidate E3 ligases (e.g., VHL and CRBN) in a VEGFR-2 expressing cell line.
-
Validate the knockout at both the genomic and protein levels.
-
-
Degradation Assay:
-
Culture WT, VHL KO, and CRBN KO cells.
-
Treat each cell line with a dose range of "this compound" for a set time period (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
For a positive control and to confirm the proteasome dependency, co-treat WT cells with the degrader and a proteasome inhibitor (e.g., MG132).
-
-
Protein Level Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform Western Blot analysis to detect VEGFR-2 levels. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
For each cell line, plot the percentage of remaining VEGFR-2 relative to the vehicle control against the degrader concentration.
-
Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for each cell line.[4][15]
-
A loss of degradation (high DC50, Dmax near 0%) in one of the KO lines (e.g., VHL KO) identifies the recruited E3 ligase.
-
Data Presentation: E3 Ligase Identification
Table 2: Degradation of VEGFR-2 by this compound in WT and E3 Ligase KO Cells
| Cell Line | Genotype | DC50 (µM) | Dmax (%) |
| HGC-27 | WT | 0.084 | 75 |
| HGC-27 | VHL KO | No degradation | < 5 |
| HGC-27 | CRBN KO | 0.091 | 72 |
| HGC-27 | WT + MG132 | No degradation | < 10 |
Data are hypothetical, based on published results for a similar degrader (P7), and for illustrative purposes.[4]
Quantitative Analysis of Degradation using CRISPR-Mediated Endogenous Tagging
To accurately measure the kinetics of degradation in live cells, CRISPR-Cas9 can be used to insert a small luminescent peptide tag, such as HiBiT, onto the endogenous VEGFR-2 protein.[6][15] This avoids artifacts associated with overexpressing a tagged protein and allows for sensitive, real-time monitoring of protein levels.
Protocol 3: Endogenous HiBiT-Tagging of VEGFR-2 and Kinetic Analysis
-
Donor Plasmid and gRNA Design:
-
Design a gRNA that directs Cas9 to create a double-strand break near the N- or C-terminus of the KDR coding sequence.
-
Construct a donor plasmid containing the HiBiT tag sequence flanked by homology arms (~500-800 bp) that match the genomic sequences upstream and downstream of the intended insertion site.
-
-
Cell Line Generation:
-
Co-transfect a cell line stably expressing the LgBiT protein (the other part of the NanoLuc® binary system) with the Cas9/gRNA vector and the donor plasmid.[15]
-
Select and isolate clones as described in Protocol 1.
-
-
Validation of HiBiT-VEGFR-2 Expression:
-
Screen clones for successful HiBiT insertion by PCR and Sanger sequencing of the genomic locus.
-
Confirm the expression of the fusion protein and its expected molecular weight via Western Blot using an anti-VEGFR-2 antibody.
-
Confirm functionality of the HiBiT tag by measuring baseline luminescence using a Nano-Glo® HiBiT Lytic Detection System.
-
-
Live-Cell Kinetic Degradation Assay:
-
Plate the validated HiBiT-VEGFR-2 cells in a white, clear-bottom 96-well plate.
-
Add "this compound" at various concentrations.
-
Measure luminescence at regular time intervals (e.g., every 30 minutes for 24 hours) using a plate reader. The decrease in luminescence directly corresponds to the degradation of HiBiT-VEGFR-2.[15]
-
-
Data Analysis:
-
Normalize the luminescence data to time zero for each concentration.
-
Plot the percentage of remaining HiBiT-VEGFR-2 over time.
-
From these kinetic profiles, calculate key degradation parameters such as the initial rate of degradation, Dmax, and the time to reach Dmax for each concentration.[6][15]
-
Plot the Dmax values against concentration to determine the Dmax50, a measure of degradation potency.[6]
-
Data Presentation: Degradation Kinetics
Table 3: Kinetic Parameters of this compound in HiBiT-VEGFR-2 Cells
| Concentration (nM) | Degradation Rate (λ, hr⁻¹) | Dmax (%) | Time to Dmax (hr) |
| 1 | 0.25 | 35 | 8 |
| 10 | 0.48 | 68 | 6 |
| 100 | 0.85 | 82 | 4 |
| 1000 | 0.81 | 80 | 4 |
Data are hypothetical and for illustrative purposes. The Dmax50 can be calculated from a dose-response curve of the Dmax values.
Overview of VEGFR-2 Signaling Pathways
Understanding the downstream consequences of VEGFR-2 degradation requires knowledge of its signaling pathways. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates key tyrosine residues, initiating multiple downstream cascades that regulate cell proliferation, survival, migration, and permeability.[1][2][3] Degrading VEGFR-2 with a PROTAC is expected to abolish these signaling outputs.
VEGFR-2 Signaling Cascade
Caption: Key signaling pathways downstream of VEGFR-2 activation.[1][2][3][17]
Conclusion
The integration of CRISPR-Cas9 technology into the study of targeted protein degraders like "this compound" provides an indispensable toolkit for modern drug development. These methodologies allow for unambiguous target validation, precise elucidation of the molecular mechanism, and rigorous quantification of degrader potency and kinetics. By applying the protocols outlined in this note, researchers can build a comprehensive understanding of the degrader's biological effects, accelerating the progression of novel therapeutics from the laboratory to the clinic.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.co.jp [promega.co.jp]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. A Chemical Toolbox for Labeling and Degrading Engineered Cas Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"PROTAC VEGFR-2 degrader-2" off-target effects analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC VEGFR-2 degrader-2 in their experiments. The information is designed to help identify and resolve potential issues related to off-target effects and experimental design.
Section 1: Frequently Asked Questions (FAQs) on Off-Target Effects
This section addresses common questions regarding the specificity and potential unintended consequences of using VEGFR-2 PROTACs.
Q1: What are the primary sources of off-target effects for a PROTAC like VEGFR-2 degrader-2?
A1: Off-target effects for PROTACs can originate from three main sources:
-
The Warhead: The ligand that binds to the target protein (VEGFR-2) may have affinity for other proteins, particularly kinases with similar ATP-binding pockets.[1] This can lead to the degradation of unintended kinases if a stable ternary complex can be formed.
-
The E3 Ligase Binder: The ligand that recruits the E3 ubiquitin ligase (e.g., pomalidomide for Cereblon [CRBN]) can independently induce the degradation of the ligase's natural substrates. For instance, pomalidomide-based PROTACs can cause the degradation of certain zinc-finger (ZF) proteins.[2]
-
The Entire PROTAC Molecule: The unique three-dimensional structure of the PROTAC can create novel protein-protein interactions, leading to the formation of a ternary complex (Target-PROTAC-Ligase) with an entirely unexpected protein, turning it into a "neo-substrate" for degradation.
Q2: The warhead of my VEGFR-2 PROTAC binds to multiple kinases in a kinome scan. Does this mean it will degrade all of them?
A2: Not necessarily. While binding affinity is required, it is not sufficient to induce degradation. The key determinant of PROTAC-mediated degradation is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] Many kinases may bind the PROTAC's warhead but fail to be degraded because they cannot form a stable ternary complex due to steric hindrance or unfavorable protein-protein interactions with the recruited E3 ligase.[3][4] Therefore, a PROTAC's degradation profile is often more selective than the binding profile of its warhead.[3]
Q3: What are some common kinase off-targets associated with small molecule VEGFR-2 inhibitors that I should be aware of?
A3: Due to the conserved nature of the ATP-binding site in kinases, small molecule inhibitors targeting VEGFR-2 are often multi-targeted.[1] When designing or testing a VEGFR-2 PROTAC, it is prudent to assess for off-target effects on kinases frequently inhibited by traditional VEGFR-2 TKIs. These include other members of the VEGFR family, Platelet-Derived Growth Factor Receptors (PDGFR), and c-KIT.[5][6]
Q4: Can off-target effects manifest as general toxicity?
A4: Yes. Toxicities observed with traditional VEGFR inhibitors, such as hypertension, hand-foot syndrome, diarrhea, and hypothyroidism, can be the result of both on-target inhibition in healthy tissues and off-target effects.[6] For a PROTAC, off-target degradation could theoretically lead to similar or novel toxicities. Assessing the degradation of known off-targets of the warhead and the E3 ligase binder is a critical step in safety evaluation.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Problem: No or weak degradation of VEGFR-2 is observed.
If you are not seeing the expected degradation of VEGFR-2, follow this troubleshooting workflow to diagnose the potential issue.
Problem: How do I confirm a protein from a proteomics screen is a true off-target?
Global proteomics is a powerful tool for identifying potential off-targets, but hits must be validated.[7] Follow this workflow for robust validation.
Section 3: Data Presentation
Quantitative data is essential for evaluating PROTAC performance. The tables below summarize key parameters.
Table 1: Example Degradation Profile of a VHL-Recruiting VEGFR-2 PROTAC (P7)
This table presents performance data for the P7 PROTAC, which was shown to degrade VEGFR-2 in gastric cancer and HUVEC cells.[8][9]
| Parameter | HGC-27 Cells (Gastric Cancer) | HUVEC Cells (Endothelial) |
| DC₅₀ (µM) | 0.084 ± 0.04 | 0.51 ± 0.10 |
| Dₘₐₓ (%) | 73.7 | 76.6 |
-
DC₅₀: Concentration required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Common Kinase Families to Investigate for Off-Target Effects
Based on the known cross-reactivity of VEGFR-2 inhibitors, proteins in these families should be considered for off-target analysis.
| Kinase Family | Key Members | Rationale for Investigation |
| VEGFR | VEGFR-1, VEGFR-3 | High structural homology to VEGFR-2. |
| PDGFR | PDGFRα, PDGFRβ | Often co-inhibited by VEGFR-2 TKIs.[5] |
| KIT | c-KIT | Common off-target of multi-kinase inhibitors targeting VEGFR-2.[5][6] |
| FGFR | FGFR1, FGFR2, etc. | Targeted by some multi-kinase inhibitors like nintedanib.[10] |
| p38 MAPK | p38α | A known kinase that can be selectively degraded by some PROTACs even with a promiscuous warhead.[3] |
Section 4: Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results.
Protocol 1: Global Proteomic Analysis for Off-Target Profiling
This protocol outlines a general workflow for identifying both on-target and off-target degradation using mass spectrometry.
Objective: To identify all proteins that are downregulated following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HUVEC, HGC-27)
-
This compound and inactive control
-
DMSO (vehicle)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Sample preparation reagents for mass spectrometry (DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrument
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells in biological triplicate with:
-
Vehicle (DMSO)
-
This compound (at a concentration known to cause robust on-target degradation, e.g., 1 µM)
-
Inactive control PROTAC (at the same concentration)
-
Note: Use a shorter treatment time (e.g., 4-6 hours) to prioritize direct degradation events over downstream, indirect effects.[7]
-
-
Cell Lysis & Protein Quantification: Wash cells with cold PBS, then lyse with lysis buffer. Scrape cells, collect lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation for MS:
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated group compared to both the vehicle and inactive control groups. A typical cutoff is a fold change < 0.8 and a p-value < 0.05.[4]
-
Protocol 2: Western Blot for Validation of On- and Off-Targets
Objective: To confirm the degradation of specific proteins identified in the proteomic screen or hypothesized as potential off-targets.
Materials:
-
Lysates from PROTAC-treated cells (from Protocol 1 or a separate experiment)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for VEGFR-2, putative off-target, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Thaw cell lysates. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein band to the loading control band to compare protein levels across different treatment conditions.
Section 5: Signaling Pathway Visualization
Understanding the context of VEGFR-2 signaling is key to interpreting experimental results.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the efficacy of "PROTAC VEGFR-2 degrader-2" in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro efficacy of PROTAC VEGFR-2 degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the target protein.
Q2: What are the expected in vitro effects of this compound?
A2: The primary expected effect is a reduction in the total cellular levels of VEGFR-2 protein. This can subsequently lead to the inhibition of downstream signaling pathways that are dependent on VEGFR-2, potentially affecting cell proliferation, migration, and survival in VEGFR-2-dependent cell lines. However, it is important to note that some VEGFR-2 PROTACs, like this compound (also known as PROTAC-4), have been reported to exhibit weak direct inhibition of VEGFR-2 and low anti-proliferative activity on their own.[1]
Q3: How do I confirm that VEGFR-2 is being degraded?
A3: The most common method to confirm protein degradation is through Western blotting. By treating cells with this compound over a time course and at various concentrations, you should observe a decrease in the band intensity corresponding to VEGFR-2. It is crucial to include appropriate controls, such as a vehicle-treated sample and a loading control (e.g., GAPDH or β-actin), to ensure the observed decrease is specific.
Q4: Should I expect to see a decrease in VEGFR-2 mRNA levels?
A4: No, PROTACs act at the post-translational level by inducing protein degradation. Therefore, you should not expect to see a significant change in the mRNA levels of VEGFR-2. To confirm the mechanism of action, you can perform qRT-PCR to show that the observed decrease in protein levels is not due to transcriptional repression.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is thought to occur because at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low VEGFR-2 degradation observed. | Suboptimal PROTAC concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for degradation and to identify a potential "hook effect." |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal time for maximal degradation. | |
| Low expression of the recruited E3 ligase in the cell line. | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line of choice via Western blot or qPCR. If expression is low, consider using a different cell line. | |
| Poor cell permeability of the PROTAC. | While many PROTACs are optimized for cell permeability, this can still be a factor. If possible, use a cell line known to be permeable to similar compounds or consult the literature for permeability assays.[2] | |
| Issues with the experimental assay. | Verify your Western blot protocol, including antibody quality and concentration, transfer efficiency, and detection method. Ensure your lysis buffer is appropriate for extracting VEGFR-2. | |
| High cell toxicity or off-target effects. | The PROTAC may have off-target effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the PROTAC. To investigate off-target protein degradation, a proteomics approach (e.g., mass spectrometry) can be employed. |
| The linker or the E3 ligase ligand may have inherent bioactivity. | As a control, synthesize or obtain the individual components of the PROTAC (the VEGFR-2 binder and the E3 ligase ligand) and test their effects on cell viability and VEGFR-2 levels independently. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and serum concentration in your culture medium, as these can affect protein expression levels and cellular responses. |
| PROTAC stability issues. | Prepare fresh stock solutions of the PROTAC in an appropriate solvent (e.g., DMSO) and store them correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize representative in vitro efficacy data for various PROTAC VEGFR-2 degraders. Data for "this compound (PROTAC-4)" is limited in the public domain, so data from other published VEGFR-2 PROTACs are included for comparison and context.
Table 1: In Vitro Degradation Efficacy of VEGFR-2 PROTACs
| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | [3] |
| P7 | HUVEC | 0.51 ± 0.10 | 76.6 | [3] |
| VEGFR-2-IN-39 (PROTAC-5) | HUVEC | ~0.04 (at 48h) | >60 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: In Vitro Anti-proliferative and Inhibitory Activity
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (PROTAC-4) | EA.hy926 | > 100 | Anti-proliferative (MTT) | [1] |
| This compound (PROTAC-4) | N/A | > 1 | VEGFR-2 Inhibition | [1] |
| VEGFR-2-IN-39 (PROTAC-5) | EA.hy926 | 38.65 | Anti-proliferative | [4] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Western Blotting for VEGFR-2 Degradation
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 (e.g., rabbit anti-VEGFR2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Immunoprecipitation of VEGFR-2
-
Cell Lysis:
-
Treat cells with this compound or vehicle control. For ubiquitination studies, pre-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against VEGFR-2 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting with antibodies against VEGFR-2 or ubiquitin to detect ubiquitinated VEGFR-2.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Troubleshooting workflow for low VEGFR-2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
"PROTAC VEGFR-2 degrader-2" stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC VEGFR-2 degrader-2, with a focus on addressing common stability and solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Unlike traditional inhibitors that only block the receptor's activity, this PROTAC is intended to eliminate the VEGFR-2 protein from the cell by hijacking the ubiquitin-proteasome system. The expected outcome is a significant reduction in total VEGFR-2 protein levels, leading to the inhibition of downstream signaling pathways involved in angiogenesis.[1][2]
Q2: I am observing poor degradation of VEGFR-2. What are the potential causes related to the compound itself?
Poor degradation can stem from several factors related to the degrader's properties. Due to their high molecular weight and complex structures, PROTACs often face challenges with solubility and stability.[3][4][5] If this compound has poor aqueous solubility, its effective concentration in your cell culture media might be too low to engage both VEGFR-2 and the E3 ligase efficiently. Additionally, if the compound is unstable in the experimental medium or is rapidly metabolized by cells, its concentration will decrease over the course of the experiment, leading to reduced efficacy.
Q3: How can I improve the solubility of this compound for my in vitro experiments?
Improving the solubility of PROTACs is a common challenge.[3][] Here are a few strategies:
-
Co-solvents: The use of organic co-solvents like DMSO is standard practice. However, ensure the final concentration of the co-solvent is compatible with your cell line and does not induce toxicity.
-
Formulation with excipients: For in vivo studies, formulation with solubilizing agents or excipients can be explored.[]
-
pH adjustment: Depending on the chemical properties of the degrader, adjusting the pH of the buffer might improve its solubility.[]
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the desired solvent.
Q4: What are the signs of compound instability in my experiments?
Instability can manifest as a loss of activity over time. If you observe initial degradation of VEGFR-2 that diminishes in longer incubation periods, it could indicate that the PROTAC is degrading. This can be due to chemical instability in the aqueous medium or metabolic instability within the cells. For instance, amide bonds within the linker structure can be susceptible to hydrolysis.[7]
Troubleshooting Guides
Issue 1: Low or No VEGFR-2 Degradation Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility | 1. Visually inspect the culture medium for any precipitate after adding the degrader. 2. Prepare a fresh stock solution in an appropriate solvent (e.g., 100% DMSO) and ensure complete dissolution before diluting into the aqueous medium. 3. Test a range of final DMSO concentrations to find a balance between solubility and cell viability. 4. Consider using a solubility-enhancing excipient if compatible with your experimental setup.[] |
| Compound Instability | 1. Minimize the time the degrader is in the aqueous medium before being added to the cells. 2. Perform a time-course experiment to assess the duration of the degradation effect. A shorter effective time may suggest instability. 3. If metabolic instability is suspected, consider using a lower concentration of the degrader for a longer duration or replenishing the medium with a fresh degrader during the experiment. |
| "Hook Effect" | At very high concentrations, PROTACs can form unproductive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[8][9] Solution: Perform a dose-response experiment with a wide range of concentrations, including lower concentrations than initially tested. An inverse bell-shaped curve is characteristic of the hook effect.[8][9] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Stock Solution Degradation | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect the stock solution from light if the compound is light-sensitive. |
| Variability in Solubility | 1. Ensure the same protocol for dissolving and diluting the compound is used for every experiment. 2. After diluting the stock solution into the final medium, vortex or mix thoroughly to ensure homogeneity. |
Quantitative Data Summary
Since specific experimental data for this compound is limited in the public domain, the following tables present hypothetical yet representative data for a typical PROTAC with solubility and stability challenges.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | HPLC-UV |
| Cell Culture Medium + 10% FBS | 5 | LC-MS |
| Cell Culture Medium + 10% FBS + 0.5% DMSO | 25 | LC-MS |
Table 2: In Vitro Stability of this compound
| System | Half-life (t½, minutes) | Assay Condition |
| Human Plasma | 45 | 37°C |
| Human Liver Microsomes | 15 | 37°C, with NADPH |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment by HPLC-UV
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Add an excess amount of the solid compound to the test buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Analysis: Analyze the supernatant by HPLC-UV.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a solution of this compound in a buffer (e.g., phosphate buffer) with a low percentage of organic solvent.
-
Prepare a solution of human liver microsomes in the same buffer.
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
Pre-warm the PROTAC solution and the microsome solution at 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the rate of degradation, from which the half-life can be calculated.
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Permeability of PROTAC VEGFR-2 Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of "PROTAC VEGFR-2 degrader-2" (also known as PROTAC-4).
I. Troubleshooting Guide
Low cellular permeability is a common hurdle for PROTAC molecules due to their high molecular weight and large polar surface area. If you are experiencing suboptimal efficacy with this compound, which may be attributable to poor cell entry, consider the following troubleshooting strategies.
1. Issue: Low or No Degradation of VEGFR-2 in Cellular Assays
Possible Cause: Poor cellular permeability of this compound. The molecule may not be reaching its intracellular target in sufficient concentrations.
Solutions:
-
Chemical Modification of the PROTAC:
-
Linker Optimization: The linker region offers significant scope for modification to improve physicochemical properties.
-
Shorten the Linker: Shorter alkyl linkers can reduce the topological polar surface area (TPSA) and the number of hydrogen bond acceptors, which may enhance permeability.
-
Introduce Rigidity: Incorporating cyclic structures like piperazine or piperidine rings into the linker can reduce conformational flexibility, which has been shown to improve permeability in some cases.
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with less polar ester bonds can lead to a significant improvement in cell permeability.[1]
-
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane transit.
-
-
Formulation and Delivery Strategies:
-
Nanoparticle Encapsulation: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can facilitate cellular uptake through endocytosis.
-
2. Issue: Inconsistent Results Across Experiments
Possible Cause: Poor solubility and aggregation of the PROTAC in aqueous assay media.
Solutions:
-
Solubility Assessment: Determine the aqueous solubility of the PROTAC.
-
Formulation Optimization:
-
Use of Solubilizing Agents: Employ excipients such as DMSO, cyclodextrins, or surfactants to improve solubility in cell culture media. However, be mindful of their potential cellular toxicity.
-
pH Adjustment: Assess the pH-dependent solubility of your PROTAC, as it may contain ionizable groups.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
A1: this compound (PROTAC-4) is a proteolysis-targeting chimera designed to induce the degradation of Vascular Endothelial Growth Factor Receptor 2. It has a molecular formula of C50H56FN9O6S. Published data indicates that it exhibits weak inhibition of VEGFR-2 (IC50 > 1 µM) and low anti-proliferative activity in EA.hy926 cells (IC50 > 100 µM).[2][3] This low cellular activity may be linked to poor cell permeability.
Q2: What is the general mechanism of action for a PROTAC?
A2: A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein (in this case, VEGFR-2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q3: How can I assess the cellular permeability of my PROTAC?
A3: Several in vitro assays can be used to evaluate cellular permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport mechanisms.
Q4: Are there any general guidelines for designing more permeable PROTACs?
A4: While every PROTAC is unique, some general principles can guide the design process for improved permeability:
-
Minimize Molecular Weight and TPSA: While challenging for PROTACs, efforts to reduce the size and polarity of the molecule can be beneficial.
-
Optimize Lipophilicity: There is often an optimal range of lipophilicity (logP) for cell permeability. Very high lipophilicity can lead to poor aqueous solubility and membrane retention.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to adopt a more compact, "folded" conformation in the hydrophobic environment of the cell membrane can improve permeability by masking polar groups.
III. Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
Preparation of Donor Solution: The PROTAC is dissolved in a suitable buffer (e.g., PBS) at a known concentration.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
-
The donor solution containing the PROTAC is added to the wells of the filter plate.
-
The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_D]_initial = Initial concentration in the donor well
-
2. Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of this compound across a cellular monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the PROTAC at a known concentration.
-
The basolateral (lower) chamber is filled with fresh transport buffer.
-
At specified time points, samples are taken from the basolateral chamber and the concentration of the PROTAC is quantified by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The procedure is reversed, with the PROTAC-containing buffer added to the basolateral chamber and samples taken from the apical chamber.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
Where:
-
dQ/dt = The rate of permeation of the drug across the cells
-
A = The surface area of the filter membrane
-
C0 = The initial concentration of the drug in the donor chamber
-
-
Efflux Ratio: The efflux ratio (Papp(B to A) / Papp(A to B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters.
IV. Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known IC50 (VEGFR-2) | Known Anti-proliferative IC50 (EA.hy926 cells) |
| This compound (PROTAC-4) | C50H56FN9O6S | 930.1 | > 1 µM | > 100 µM |
| PROTAC VEGFR-2 degrader-1 (PROTAC-1) | C52H61N9O6S | 940.16 | > 1 µM | > 100 µM[4] |
V. Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low cellular permeability.
Caption: Strategies to enhance PROTAC cellular permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Common experimental pitfalls with "PROTAC VEGFR-2 degrader-2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC VEGFR-2 degrader-2. The information is designed to address common experimental pitfalls and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any degradation of VEGFR-2. What are the possible reasons?
A1: Several factors could contribute to a lack of VEGFR-2 degradation. Here's a troubleshooting guide:
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.
-
Troubleshooting:
-
Ensure the DMSO concentration in your final assay does not exceed 0.5% as higher concentrations can be toxic to cells.
-
Consider using a cell line with known high permeability or employing cell permeabilization reagents as a positive control to confirm your assay is working.
-
Evaluate the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
-
-
E3 Ligase Expression: The PROTAC relies on an E3 ligase to tag VEGFR-2 for degradation. The specific E3 ligase recruited by this compound must be expressed in your cell line of choice.
-
Troubleshooting:
-
Confirm the expression of the relevant E3 ligase (e.g., VHL or CRBN, depending on the degrader's design) in your cell line via Western blot or qPCR.
-
If E3 ligase expression is low, consider using a different cell line with higher expression levels.
-
-
-
Ternary Complex Formation: The PROTAC must bring together VEGFR-2 and the E3 ligase to form a stable ternary complex for ubiquitination to occur.
-
Troubleshooting:
-
Issues with the linker length or composition of the PROTAC can hinder the formation of a stable complex.[2]
-
Consider performing co-immunoprecipitation (Co-IP) experiments to verify the interaction between VEGFR-2, the PROTAC, and the E3 ligase.
-
-
-
Incorrect Dosing (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive and inhibit the formation of the necessary ternary complex. This is known as the "hook effect".[3][4][5][6]
Q2: I'm observing high levels of cell death that don't correlate with VEGFR-2 degradation. What could be the cause?
A2: This could be due to off-target effects or general cytotoxicity of the compound.
-
Off-Target Effects: The PROTAC may be degrading other proteins essential for cell survival.
-
Troubleshooting:
-
Perform proteomic profiling (e.g., using mass spectrometry) to identify other proteins that are degraded upon treatment with the PROTAC.
-
Synthesize a negative control compound, such as one with a modification to the E3 ligase binder that prevents it from binding, to distinguish between degradation-dependent and -independent effects.[2]
-
-
-
Cytotoxicity of the Warhead: The small molecule that binds to VEGFR-2 (the "warhead") may have inhibitory activity on its own, leading to cytotoxicity.
-
Troubleshooting:
-
Test the warhead molecule alone in a cell viability assay to assess its intrinsic toxicity.
-
This compound is noted to have little VEGFR-2 inhibition (IC50 > 1 µM) and low anti-proliferative activity in EA.hy926 cells (IC50 > 100µM), suggesting the warhead itself has low intrinsic activity.[3][7][8][9]
-
-
Q3: My results are inconsistent between experiments. What can I do to improve reproducibility?
A3: Inconsistent results are often due to variations in experimental conditions.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Reagent Quality: Use fresh, high-quality reagents. Prepare fresh dilutions of the PROTAC for each experiment from a concentrated stock solution stored under appropriate conditions.
-
Assay Timing: Be consistent with incubation times for PROTAC treatment and subsequent assay steps.
-
Solubility Issues: PROTACs can have poor solubility.
-
Troubleshooting:
-
Ensure the PROTAC is fully dissolved in DMSO before diluting in cell culture media.
-
Visually inspect the media for any precipitation after adding the PROTAC.
-
The solubility of this compound is reported to be 10 mM in DMSO.[10]
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for a representative VEGFR-2 PROTAC degrader (P7) to provide an example of expected performance. Note that specific values for "this compound" may vary and should be determined empirically.
| Parameter | Cell Line | Value | Reference |
| Degradation (DC50) | HGC-27 | 0.084 ± 0.04 µM | [11] |
| HUVEC | 0.51 ± 0.10 µM | [11] | |
| Maximal Degradation (Dmax) | HGC-27 | 73.7% | [11] |
| HUVEC | 76.6% | [11] | |
| VEGFR-2 Inhibition (IC50) | EA.hy926 | > 1 µM | [3][7][8][9] |
| Anti-proliferative Activity (IC50) | EA.hy926 | > 100 µM | [3][7][8][9] |
Key Experimental Protocols
Western Blot for VEGFR-2 Degradation
This protocol provides a general framework for assessing the degradation of VEGFR-2. Optimization may be required for specific cell lines and antibodies.
-
Cell Seeding: Seed cells (e.g., HUVEC, HGC-27) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 (specific dilution to be optimized) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the VEGFR-2 band intensity to the loading control.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of PROTAC-mediated VEGFR-2 degradation.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemexpress.cn [chemexpress.cn]
- 11. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Addressing the hook effect in "PROTAC VEGFR-2 degrader-2" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing "PROTAC VEGFR-2 degrader-2". The information herein is designed to assist in the effective design and execution of experiments, with a particular focus on addressing the potential for a "hook effect".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is a heterobifunctional molecule that consists of a ligand that binds to VEGFR-2, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing VEGFR-2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[1][2] This targeted degradation approach differs from traditional inhibitors as it eliminates the target protein rather than just blocking its activity.[2]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[3] This results in a characteristic bell-shaped dose-response curve. The underlying cause is the formation of non-productive binary complexes (PROTAC-VEGFR-2 or PROTAC-E3 ligase) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex (VEGFR-2-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.
Q3: What are DC50 and Dmax, and how do they relate to the hook effect?
A3:
-
DC50 (Degradation Concentration 50): This is the concentration of the PROTAC that results in 50% degradation of the target protein. It is a measure of the potency of the degrader.
-
Dmax (Maximum Degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC.
The hook effect can influence the accurate determination of Dmax. As the PROTAC concentration increases beyond the optimal level for ternary complex formation, the percentage of degradation will decrease, potentially leading to an underestimation of the true maximal degradation capacity.
Q4: What are some initial signs in my experimental data that might suggest a hook effect is occurring?
A4: The most prominent sign of a hook effect is a biphasic or bell-shaped dose-response curve in your degradation experiments (e.g., Western blot). You will observe increasing degradation of VEGFR-2 at lower to moderate concentrations of this compound, followed by a decrease in degradation at higher concentrations.
Troubleshooting Guide: Addressing the Hook Effect
This guide provides a structured approach to identifying and mitigating the hook effect in your experiments with this compound.
Problem: Decreased VEGFR-2 degradation observed at high concentrations of this compound.
Possible Cause 1: The Hook Effect
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of this compound concentrations, including several lower concentrations, to fully define the dose-response curve. A typical range could be from 0.001 µM to 10 µM, with dense sampling around the expected DC50.
-
Time-Course Experiment: Perform a time-course experiment at a concentration that shows reduced degradation. It is possible that at higher concentrations, the kinetics of ternary complex formation and subsequent degradation are altered.
-
Control Experiments: Include a negative control that does not bind to the E3 ligase but still binds to VEGFR-2. This will help confirm that the observed degradation is dependent on the recruitment of the E3 ligase.
-
Possible Cause 2: Cellular Toxicity
-
Troubleshooting Steps:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your degradation experiment. High concentrations of the PROTAC or the vehicle (e.g., DMSO) may be causing cytotoxicity, leading to a general shutdown of cellular processes, including protein degradation.
-
Microscopic Examination: Visually inspect the cells under a microscope at the end of the treatment period for signs of stress or death, such as rounding, detachment, or membrane blebbing.
-
Possible Cause 3: Off-Target Effects
-
Troubleshooting Steps:
-
Proteomics Analysis: If resources allow, perform a global proteomics experiment to assess the specificity of this compound at various concentrations. This can reveal if other proteins are being degraded, which might indirectly affect the degradation of VEGFR-2.
-
Data Presentation
Table 1: Representative Degradation Data for a VEGFR-2 PROTAC
| PROTAC Concentration (µM) | % VEGFR-2 Remaining (normalized to loading control) |
| 0 (Vehicle) | 100 |
| 0.01 | 85 |
| 0.05 | 45 |
| 0.1 | 25 |
| 0.5 | 55 |
| 1 | 70 |
| 5 | 80 |
| 10 | 90 |
Note: This is hypothetical data to illustrate the hook effect. Actual results may vary.
Table 2: Key Performance Parameters for a VEGFR-2 PROTAC (Hypothetical)
| Parameter | Value |
| DC50 | ~0.08 µM |
| Dmax | ~75% degradation |
Based on representative data for a potent VEGFR-2 PROTAC (P7) in HGC-27 cells.[4]
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Degradation
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs) or another VEGFR-2 expressing cell line (e.g., EA.hy926) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.001, 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound as used in the degradation experiment. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
-
MTT Reagent Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of DMSO or a solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Design for VEGFR-2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker design for PROTACs targeting VEGFR-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of a VEGFR-2 PROTAC?
A PROTAC (Proteolysis Targeting Chimera) targeting VEGFR-2 is a heterobifunctional molecule. It consists of three key components: a "warhead" that binds to the VEGFR-2 protein, an E3 ligase ligand (often for von Hippel-Lindau [VHL] or Cereblon [CRBN]) that recruits the cellular machinery for protein degradation, and a chemical linker that connects the warhead and the E3 ligase ligand. The linker's composition and length are critical for the PROTAC's ability to induce the formation of a stable ternary complex (VEGFR-2:PROTAC:E3 ligase) and subsequently lead to the ubiquitination and degradation of VEGFR-2.
Q2: How does the linker length affect the degradation of VEGFR-2?
The length of the linker is a crucial parameter in PROTAC design as it dictates the distance and relative orientation between VEGFR-2 and the E3 ligase.[] An optimal linker length is necessary to facilitate the formation of a productive ternary complex.[] If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both proteins. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. Therefore, it is often necessary to synthesize a series of PROTACs with varying linker lengths to identify the optimal one for a specific warhead and E3 ligase ligand pair.
Q3: What types of chemical moieties are commonly used in linkers for VEGFR-2 PROTACs?
Linkers in VEGFR-2 PROTACs, like in many other PROTACs, are typically composed of flexible alkyl chains or polyethylene glycol (PEG) units.[2] These provide the necessary flexibility for the PROTAC to adopt a conformation that allows for the formation of a stable ternary complex. More rigid linkers incorporating cyclic structures like piperidine or piperazine can also be used to improve physicochemical properties and potentially enhance the stability of the ternary complex.[] The choice of linker chemistry can influence properties such as solubility, cell permeability, and metabolic stability.[3][4]
Q4: My VEGFR-2 PROTAC shows good binding to VEGFR-2 and the E3 ligase in biochemical assays, but I don't see any degradation in cells. What could be the problem?
This is a common issue in PROTAC development. Several factors could be at play:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[5]
-
Suboptimal Ternary Complex Formation: Even with good binary binding affinities, the linker may not be optimal for the formation of a stable and productive ternary complex inside the cell.[6]
-
Instability of the PROTAC: The PROTAC molecule itself might be unstable in the cellular environment.
-
Efflux by Cellular Transporters: The PROTAC could be actively pumped out of the cell by efflux transporters.[7]
Troubleshooting Guides
Problem 1: No or Weak VEGFR-2 Degradation Observed by Western Blot
This is one of the most common issues when evaluating a new PROTAC. Here's a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Weak/No Degradation
Caption: A flowchart for troubleshooting weak or no VEGFR-2 degradation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Primary Antibody | Validate your VEGFR-2 antibody with a positive control (e.g., cell lysate known to express high levels of VEGFR-2) and a negative control. |
| Suboptimal Western Blot Conditions | Optimize antibody concentrations, incubation times, and washing steps. Ensure complete protein transfer from the gel to the membrane.[8][9][10][11][12] |
| Low PROTAC Concentration or Short Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of PROTAC treatment. |
| Poor Cell Permeability | Assess the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.[5][13] If permeability is low, consider modifying the linker to be more hydrophobic or to include features that may aid cell entry. |
| Inefficient Ternary Complex Formation | Use biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET to evaluate the formation and stability of the VEGFR-2:PROTAC:E3 ligase ternary complex.[6][14][15][] If ternary complex formation is weak, the linker needs to be redesigned. |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture media and cell lysates. If the PROTAC is rapidly degrading, linker modifications may be necessary to improve stability. |
Problem 2: High Background or Non-Specific Bands on Western Blot
High background can obscure the specific signal for VEGFR-2, making it difficult to accurately quantify degradation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA).[8][9] |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with low background. |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blotting procedure. |
Quantitative Data on VEGFR-2 PROTAC Linkers
The following table summarizes data from a study by Wang et al. (2022), which synthesized a series of VEGFR-2 PROTACs with varying linker lengths and evaluated their degradation activity in HGC-27 cells.[17] This data highlights the critical role of the linker in determining the efficacy of the PROTAC.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (μM) in HGC-27 cells | Dmax (%) in HGC-27 cells |
| P6 | Alkyl chain | 11 | 0.23 ± 0.05 | 65.2 |
| P7 | Alkyl chain with ether | 14 | 0.084 ± 0.04 | 73.7 |
| P8 | Alkyl chain with ether | 17 | 0.16 ± 0.03 | 69.4 |
| P9 | Alkyl chain with ether | 20 | 0.31 ± 0.06 | 58.1 |
Data extracted from Wang et al., Eur J Med Chem, 2022.[17]
Experimental Protocols
Western Blotting for VEGFR-2 Degradation
This protocol is a general guideline for assessing VEGFR-2 protein levels in cells treated with a PROTAC.
Experimental Workflow for Western Blotting
Caption: A step-by-step workflow for Western blotting to assess VEGFR-2 degradation.
-
Cell Seeding and Treatment: Seed your cells of interest (e.g., HUVECs, HGC-27) in appropriate culture plates. Allow the cells to adhere overnight. Treat the cells with varying concentrations of your VEGFR-2 PROTAC or vehicle control (e.g., DMSO) for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the VEGFR-2 signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay is a live-cell method to quantify the interaction between a PROTAC, a target protein, and an E3 ligase. This protocol provides a general overview.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-E3 ligase (e.g., VHL-NanoLuc®) and HaloTag®-target protein (e.g., HaloTag®-VEGFR-2).
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Addition of Tracer and PROTAC: Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the cells, followed by the addition of your PROTAC at various concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours).
-
Substrate Addition and Signal Reading: Add the NanoBRET™ Nano-Glo® Substrate and read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathway
PROTAC-Mediated VEGFR-2 Degradation Pathway
Caption: The mechanism of action for a VEGFR-2 PROTAC.
This diagram illustrates the process by which a VEGFR-2 PROTAC induces the degradation of its target protein. The PROTAC first binds to both VEGFR-2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to VEGFR-2, marking it for recognition and degradation by the proteasome. The degradation of VEGFR-2 leads to the inhibition of downstream signaling pathways that are involved in angiogenesis and cell proliferation.[19]
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Technical Support Center: Optimizing E3 Ligase Selection for VEGFR-2 Degradation
Welcome to the technical support center for researchers engaged in the targeted degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you select the optimal E3 ligase and validate your degradation strategy.
Frequently Asked Questions (FAQs)
Q1: Which E3 ligase should I choose for degrading VEGFR-2?
The two most commonly utilized E3 ligases for Proteolysis-Targeting Chimeras (PROTACs) are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[1][2][3] Both have been successfully used to create effective degraders, but the optimal choice can depend on your specific cellular context, the warhead used, and the linker design. VHL has been explicitly demonstrated in published studies to be effective for VEGFR-2 degradation.[4][5]
Q2: What are the primary differences between VHL and CRBN-recruiting PROTACs?
The choice between VHL and CRBN involves several trade-offs:
-
Ligand Size: CRBN ligands, such as those derived from thalidomide, are generally smaller than VHL ligands. This can be advantageous for optimizing the overall drug-like properties of the PROTAC.[]
-
Off-Target Effects: CRBN ligands are known to act as "molecular glues," inducing the degradation of endogenous neosubstrates like IKZF1, IKZF3, and GSPT1.[][7] This can lead to off-target effects or toxicities. While this can sometimes be beneficial, it requires careful characterization. VHL-based PROTACs have a different off-target profile that must also be considered.
-
Ternary Complex Formation: The efficiency of degradation is highly dependent on the formation of a stable ternary complex (VEGFR-2::PROTAC::E3 Ligase).[8][9] The geometry and cooperativity of this complex can differ significantly between VHL and CRBN, and one may be favored over the other depending on the specific warhead and linker combination.[8]
-
Tissue Expression: While both are widely expressed, differential expression levels of CRBN and VHL in your target cells or tissues could influence PROTAC efficacy.[1][10]
Q3: How do I confirm that my PROTAC is degrading VEGFR-2 via the intended mechanism?
To validate the mechanism, you should perform several key experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If your PROTAC works through the ubiquitin-proteasome system, VEGFR-2 levels should be restored in the presence of the inhibitor.[5]
-
E3 Ligase Engagement: Use a negative control PROTAC where the E3 ligase ligand is mutated or inactive. This control should not induce VEGFR-2 degradation.[8]
-
Ternary Complex Confirmation: Use Co-Immunoprecipitation (Co-IP) to pull down the E3 ligase (e.g., VHL or CRBN) and blot for VEGFR-2, or vice versa. The presence of the other protein only in the presence of your active PROTAC confirms the formation of the ternary complex.[11]
-
mRNA Levels: Measure VEGFR-2 mRNA levels using qPCR. A true degrader should reduce protein levels without affecting mRNA expression.[4]
PROTAC Performance Data for VEGFR-2
The following table summarizes quantitative data from a published study on a VHL-recruiting PROTAC for VEGFR-2 degradation.
| PROTAC ID | E3 Ligase Recruited | Target Cells | DC50 (µM) | Dmax (%) | Citation |
| P7 | VHL | HGC-27 (Gastric Cancer) | 0.084 ± 0.04 | 73.7 | [4] |
| P7 | VHL | HUVEC (Endothelial) | 0.51 ± 0.10 | 76.6 | [4] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Diagrams & Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
VEGFR-2 Signaling Pathway
Caption: Key downstream pathways activated by VEGFR-2 signaling.[12][13][14]
Experimental Workflow for PROTAC Evaluation
Caption: Step-by-step workflow for validating a new VEGFR-2 PROTAC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no VEGFR-2 degradation | 1. Poor Ternary Complex Formation: Steric hindrance or unfavorable binding cooperativity between VEGFR-2, the PROTAC, and the E3 ligase.[8][9]2. Low Cell Permeability/Stability: The PROTAC molecule may not be entering the cell or is being rapidly metabolized.3. Inefficient Ubiquitination: The accessible lysine residues on the surface of VEGFR-2 may not be optimally positioned for ubiquitination by the recruited E3 ligase.[4]4. Cell Line Specificity: The chosen cell line may have low expression of the recruited E3 ligase or a highly active deubiquitinase (DUB) for VEGFR-2. | 1. Redesign the Linker: Systematically vary the linker length and composition. Perform Co-IP or in-vitro pull-down assays to assess ternary complex formation directly.[15]2. Assess Permeability: Use LC-MS/MS to measure intracellular PROTAC concentrations.3. Switch E3 Ligase: Synthesize a new PROTAC that recruits a different E3 ligase (e.g., switch from VHL to CRBN).4. Profile Multiple Cell Lines: Test your PROTAC in a panel of cell lines with known E3 ligase expression levels.[16] |
| High Cytotoxicity Unrelated to Degradation | 1. Off-Target Effects: The warhead may inhibit other kinases, or the E3 ligase ligand may degrade neosubstrates (especially common with CRBN).[]2. General Compound Toxicity: The PROTAC molecule itself may be toxic to cells irrespective of its degradation activity. | 1. Test Negative Controls: A control PROTAC that doesn't bind the E3 ligase should reveal toxicity from the warhead. An epimer control that doesn't bind the target reveals toxicity from the ligase ligand.2. Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to identify other proteins that are degraded by your PROTAC.[8]3. Modify the Warhead/Ligand: If off-target effects are identified, consider using a more selective warhead or a modified CRBN ligand designed to reduce neosubstrate degradation.[] |
| Degradation Observed, but No Functional Effect | 1. Incomplete Degradation: The remaining VEGFR-2 (even at low levels) may be sufficient for downstream signaling.2. Signaling Redundancy: Other receptor tyrosine kinases (RTKs) may compensate for the loss of VEGFR-2 signaling.3. Assay Sensitivity: The functional assay (e.g., cell viability) may not be sensitive enough to detect the impact of VEGFR-2 loss in the chosen timeframe or cell line. | 1. Confirm Pathway Inhibition: Use Western blotting to check for reduced phosphorylation of downstream targets like Akt and ERK.[12]2. Optimize Dmax: Attempt to achieve a higher Dmax by further optimizing the PROTAC linker or changing the E3 ligase.3. Use More Sensitive Assays: Employ more specific functional assays, such as endothelial tube formation or cell migration assays.[4] |
Detailed Experimental Protocols
Western Blot for VEGFR-2 Degradation
This protocol is a general guideline and may require optimization for your specific antibody and cell line.
-
Cell Seeding & Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with your PROTAC at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-50 µg) with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-12% Bis-Tris or Tris-Glycine polyacrylamide gel and run according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against VEGFR-2 (e.g., rabbit anti-VEGFR2) diluted in blocking buffer, typically overnight at 4°C.[17]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[17]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.[18]
-
Image the blot using a digital imaging system.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for confirming the interaction between an E3 ligase (e.g., VHL) and VEGFR-2 in the presence of your PROTAC.
-
Cell Treatment and Lysis:
-
Treat a 10 cm dish of near-confluent cells with the active PROTAC, negative control PROTAC, or DMSO for a time determined to be optimal for complex formation (e.g., 2-4 hours).
-
Harvest and lyse cells as described in the Western Blot protocol, but use a gentler, non-denaturing IP lysis buffer (e.g., containing 0.1-0.5% Tween-20 or NP-40 instead of SDS).[19]
-
-
Lysate Pre-clearing:
-
Quantify protein concentration. Take 500-1000 µg of total protein.
-
Add 20-30 µL of Protein A/G agarose beads to the lysate.[19]
-
Rotate at 4°C for 1-2 hours to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the primary antibody (e.g., anti-VHL) or an isotype control IgG to the pre-cleared lysate.
-
Rotate overnight at 4°C.
-
Add 40 µL of fresh Protein A/G agarose beads and rotate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold IP lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the bead pellet in 40-50 µL of 2X Laemmli sample buffer.
-
Boil for 10 minutes at 95-100°C to elute the protein complexes.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described above, probing the membrane with an antibody against the suspected interacting protein (e.g., anti-VEGFR-2). A band for VEGFR-2 should appear only in the lane corresponding to the active PROTAC treatment.
-
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
"PROTAC VEGFR-2 degrader-2" resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTAC VEGFR-2 degrader-2 in cancer cell models. The information is designed to help identify and understand potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This event-driven mechanism differs from traditional inhibitors that only block the protein's function.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential causes?
A2: Reduced sensitivity, or resistance, can arise from several factors. The most common mechanisms include alterations in the E3 ligase machinery, increased drug efflux, and the activation of bypass signaling pathways. Unlike traditional kinase inhibitors, resistance to PROTACs is less frequently caused by mutations in the target protein's binding site.[3][4]
Q3: Can mutations in the E3 ligase cause resistance?
A3: Yes, this is a primary mechanism of acquired resistance to PROTACs.[1][4] Genomic alterations, such as mutations or downregulation of the specific E3 ligase (e.g., VHL or CRBN) or core components of its complex (e.g., CUL2), can prevent the formation of a functional ternary complex (PROTAC, target, E3 ligase), thereby inhibiting protein degradation.[3][5]
Q4: What is a "bypass pathway" in the context of PROTAC resistance?
A4: A bypass pathway is an alternative signaling route that cancer cells can activate to overcome the effects of VEGFR-2 degradation.[1] Even if VEGFR-2 is effectively removed, the cell can compensate by upregulating other receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET. These alternative receptors can then activate the same downstream pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK) that were previously stimulated by VEGFR-2, rendering the degradation of VEGFR-2 ineffective.[6][7]
Q5: How does drug efflux contribute to resistance?
A5: Cancer cells can develop resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[8][9][10] These pumps are located in the cell membrane and actively transport the PROTAC molecule out of the cell, lowering its intracellular concentration to a level insufficient to induce protein degradation.[8][11]
Troubleshooting Guides
Problem 1: Decreased or No Degradation of VEGFR-2 Observed via Western Blot
If you observe a loss of VEGFR-2 degradation in cells previously sensitive to the degrader, consider the following causes and experimental verifications.
| Possible Cause | Suggested Troubleshooting Experiment |
| 1. Alterations in E3 Ligase Complex | Western Blot Analysis: Probe for the expression levels of the recruited E3 ligase (VHL or CRBN) and key complex components (e.g., CUL2). A significant decrease or loss of expression in resistant cells compared to sensitive parental cells suggests this mechanism.[3][5] |
| Sanger Sequencing/NGS: Sequence the E3 ligase gene (e.g., VHL or CRBN) in resistant cells to identify potential mutations that could impair its function or binding to the PROTAC.[5] | |
| 2. Increased Drug Efflux | qPCR/Western Blot Analysis: Measure the mRNA (ABCB1) and protein (MDR1/P-gp) levels of the primary drug efflux pump. Upregulation in resistant cells is a strong indicator of this mechanism.[8][9] |
| Co-treatment with Efflux Pump Inhibitor: Treat resistant cells with this compound in combination with an MDR1 inhibitor (e.g., lapatinib or verapamil).[8][10] Restoration of VEGFR-2 degradation would confirm the role of drug efflux. | |
| 3. Incorrect Compound Handling/Degradation | Confirm Compound Integrity: Verify the concentration and integrity of your PROTAC stock solution. |
Problem 2: VEGFR-2 is Degraded, but Cells Remain Viable and Proliferate
This scenario strongly suggests the activation of compensatory signaling pathways.
| Possible Cause | Suggested Troubleshooting Experiment |
| 1. Activation of Bypass Signaling Pathways | Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of other RTKs (e.g., EGFR, MET, FGFR, IGF1R) in the resistant cells compared to the sensitive parental line.[6][7] |
| Western Blot Analysis: Based on the array results, perform western blots to confirm the upregulation and activation (phosphorylation) of specific bypass pathway proteins and their downstream effectors (e.g., p-AKT, p-ERK).[6] | |
| Combination Therapy: Treat resistant cells with this compound combined with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor if EGFR is activated). A synergistic effect on cell viability would validate the bypass mechanism.[7] |
Quantitative Data Summary
The following tables represent hypothetical data from experiments investigating a resistant cancer cell line (Res-Cell) compared to its sensitive parental line (Sen-Cell).
Table 1: Cellular Potency of this compound
| Cell Line | IC50 (nM) | Fold Resistance |
|---|---|---|
| Sen-Cell | 15 | 1.0 |
| Res-Cell | 485 | 32.3 |
Table 2: Gene Expression Analysis in Resistant vs. Sensitive Cells
| Gene | Expression Fold Change (Res-Cell vs. Sen-Cell) | Putative Role in Resistance |
|---|---|---|
| VHL | 0.2 | E3 Ligase Component Downregulation[2] |
| ABCB1 (MDR1) | 12.5 | Drug Efflux Pump Upregulation[8] |
| EGFR | 8.2 | Bypass Pathway Upregulation[7] |
| FGFR1 | 6.7 | Bypass Pathway Upregulation[7] |
Visualizations and Workflows
This compound Mechanism of Action
Caption: Mechanism of PROTAC-induced VEGFR-2 degradation.
Workflow for Investigating PROTAC Resistance
Caption: Troubleshooting workflow for identifying resistance mechanisms.
VEGFR-2 Signaling and Potential Bypass Pathways
Caption: Activation of bypass RTKs can sustain downstream signaling.
Detailed Experimental Protocols
Protocol 1: Generation of a PROTAC-Resistant Cell Line
-
Initiation: Culture the parental cancer cell line in its standard growth medium.
-
Initial Exposure: Treat the cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the PROTAC concentration by 1.5 to 2-fold.
-
Repetition: Repeat the dose escalation process over a period of 4-6 months, continuously selecting for the surviving cell population.
-
Characterization: The resulting cell population is considered resistant. Characterize its resistance by determining the new IC50 and comparing it to the parental line.
-
Maintenance: Culture the established resistant cell line in a medium containing a maintenance dose of the PROTAC (typically the concentration from the final selection step) to prevent reversion.
Protocol 2: Western Blot for Protein Degradation and Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with DMSO (vehicle) or varying concentrations of this compound for the desired time (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total VEGFR-2, p-VEGFR-2, VHL/CRBN, MDR1, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Treat sensitive and resistant cells as required. Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for your genes of interest (e.g., ABCB1, VHL, EGFR) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and compare the expression levels between resistant and sensitive cells.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of "PROTAC VEGFR-2 degrader-2"
Welcome to the technical support center for PROTAC VEGFR-2 degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges during their experiments, with a specific focus on addressing the issue of poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered this compound are showing low efficacy. What could be the reason?
A1: Low in vivo efficacy with oral administration is often linked to poor oral bioavailability. PROTACs, due to their high molecular weight and complex structures, frequently face challenges with absorption and permeation.[1][2][3] Key contributing factors can include low aqueous solubility, poor cell permeability, and rapid first-pass metabolism.[2][4] It is crucial to assess the pharmacokinetic properties of the molecule to understand its behavior in vivo.
Q2: What are the general strategies to improve the oral bioavailability of a PROTAC like VEGFR-2 degrader-2?
A2: There are two main categories of strategies to consider: formulation-based approaches and chemical modifications.
-
Formulation Strategies: These involve altering the drug delivery system to improve solubility and absorption.[5] Examples include amorphous solid dispersions (ASDs), lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS), polymeric micelles, and emulsions.[5]
-
Chemical Modifications: This involves altering the PROTAC molecule itself. Key medicinal chemistry strategies include optimizing the linker, introducing intramolecular hydrogen bonds to create a more compact structure, developing a prodrug version, and selecting smaller E3 ligase ligands.[1][2][4]
Q3: Can co-administration of this compound with food improve its bioavailability?
A3: Yes, this is a plausible strategy. PROTACs often have poor aqueous solubility.[1] Research has indicated that the solubility of some PROTACs improves in biorelevant fluids that simulate the fed state.[1] Therefore, administering the PROTAC with food could potentially enhance its in vivo exposure. Clinical trials for other PROTACs, such as ARV-110 and ARV-471, have specified administration with food.[1]
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility of this compound
This guide provides steps to identify and address low solubility, a common issue with PROTACs.[6][7]
Troubleshooting Workflow
Caption: Workflow for addressing poor aqueous solubility.
Experimental Protocols:
-
Kinetic and Thermodynamic Solubility Assays:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add the stock solution to a buffered aqueous solution (e.g., PBS pH 7.4) to a final desired concentration.
-
Incubation: For thermodynamic solubility, equilibrate the solution for 24-48 hours with shaking. For kinetic solubility, the measurement is taken shortly after addition.
-
Separation: Remove any undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the PROTAC in the supernatant using LC-MS/MS or a similar sensitive analytical technique.
-
-
Amorphous Solid Dispersion (ASD) Formulation:
-
Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion and maintain supersaturation of the PROTAC. Suitable polymers can include HPMCAS and Eudragit®.[6][8]
-
Solvent Evaporation Method (Lab Scale):
-
Dissolve both the PROTAC and the selected polymer in a common volatile solvent.
-
Remove the solvent under vacuum to form a solid dispersion.
-
-
Characterization: Analyze the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[6]
-
Dissolution Testing: Perform non-sink dissolution tests to evaluate the extent and duration of supersaturation compared to the crystalline drug.[7][8]
-
Quantitative Data Summary:
| Formulation Strategy | Key Polymers/Excipients | Typical Improvement in Apparent Solubility | Reference |
| Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit® L 100-55 | Can achieve and maintain significant supersaturation | [6][8] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Dimethyl acetamide, Medium chain triglycerides, Kolliphor ELP | Enhanced cellular uptake and therapeutic performance | [5] |
Problem 2: Low Cell Permeability
Even with adequate solubility, poor permeability across the intestinal membrane can limit oral absorption.[2]
Troubleshooting Workflow
Caption: Workflow for addressing poor cell permeability.
Experimental Protocols:
-
Caco-2 Permeability Assay:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: Add this compound to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the PROTAC in the basolateral samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the monolayer.
-
Chemical Modification Strategies:
| Strategy | Rationale | Potential Disadvantage | Reference |
| Introduce Intramolecular H-Bonds | Reduces molecular size and polarity by creating a more compact, "ball-like" structure, which can improve passive diffusion across cell membranes. | Can be synthetically challenging to implement in a predictable manner. | [1][2] |
| Linker Optimization | Replacing flexible linkers (e.g., PEG) with more rigid structures (e.g., phenyl rings) or using cyclic linkers can improve permeability. | Linker modifications can impact the formation of the ternary complex and degradation efficacy. | [2][4] |
| Prodrug Approach | Masking polar functional groups with lipophilic moieties can enhance permeability. The prodrug is designed to be cleaved in vivo to release the active PROTAC. | May further increase the already high molecular weight of the PROTAC. | [1][2][4] |
VEGFR-2 Signaling and PROTAC Mechanism of Action
Understanding the target pathway is crucial for interpreting experimental results.
Simplified VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
This compound Mechanism of Action
Caption: General mechanism of action for a PROTAC.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Degradation Kinetics of PROTAC VEGFR-2 Degrader-2: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the optimization of "PROTAC VEGFR-2 degrader-2" degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC VEGFR-2 degrader?
A PROTAC (Proteolysis Targeting Chimera) targeting VEGFR-2 is a bifunctional molecule. One end binds to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This event effectively reduces the cellular levels of VEGFR-2 protein.[1]
Q2: What are the key parameters to assess the degradation kinetics of a VEGFR-2 PROTAC?
The primary parameters to evaluate are the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achievable). Additionally, the time-course of degradation (onset, rate, and duration of degradation) is crucial for understanding the kinetic profile.[1]
Q3: My this compound shows low potency (high DC₅₀). What are the potential causes and solutions?
Low potency can stem from several factors. See the troubleshooting guide below for a detailed breakdown of potential issues and corresponding optimization strategies.
Q4: I am observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is often due to the formation of binary complexes (PROTAC-VEGFR-2 or PROTAC-E3 ligase) that are unproductive for ternary complex (VEGFR-2-PROTAC-E3 ligase) formation, which is required for degradation. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Q5: Should I see a direct correlation between VEGFR-2 degradation and downstream signaling inhibition?
Yes, effective degradation of VEGFR-2 should lead to the inhibition of its downstream signaling pathways.[2][3][4][5][6] Key pathways to monitor include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-AKT signaling cascades, which are involved in endothelial cell proliferation, survival, and migration.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of VEGFR-2 PROTAC degradation kinetics.
| Issue | Potential Cause | Suggested Solution |
| Poor Degradation (High DC₅₀, Low Dₘₐₓ) | Inefficient ternary complex formation. | - Optimize Linker: The length and composition of the linker are critical. Systematically vary the linker length and rigidity to improve the orientation of VEGFR-2 and the E3 ligase for efficient ubiquitination.[7] - Vary E3 Ligase Ligand: If using a common E3 ligase ligand (e.g., for VHL or CRBN), consider synthesizing analogs with different affinities or exploring ligands for alternative E3 ligases.[8] |
| Low cell permeability of the PROTAC. | - Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) and polar surface area (PSA) of the PROTAC. Modify the molecule to improve its drug-like properties. | |
| Inefficient ubiquitination or proteasomal degradation. | - Confirm Proteasome Dependence: Treat cells with a proteasome inhibitor (e.g., MG132) alongside the PROTAC. An attenuation of degradation confirms the involvement of the proteasome.[8] - Confirm Ubiquitination: Perform immunoprecipitation of VEGFR-2 followed by western blotting for ubiquitin to confirm increased ubiquitination in the presence of the PROTAC. | |
| Slow Degradation Kinetics | Slow ternary complex formation. | - Improve Binding Affinities: While not always necessary for PROTACs, moderate affinity for both the target and the E3 ligase can contribute to faster kinetics. |
| Slow rate of ubiquitination. | - Ensure E3 Ligase Expression: Confirm that the chosen E3 ligase is expressed at sufficient levels in the experimental cell line. | |
| Lack of Downstream Pathway Inhibition Despite Degradation | Redundancy in signaling pathways. | - Profile Multiple Pathways: Analyze several key downstream effectors of VEGFR-2 signaling (e.g., p-PLCγ, p-ERK, p-AKT) to get a comprehensive picture of the signaling inhibition.[2][3][4][6] |
| Rapid protein resynthesis. | - Time-Course Analysis: Perform a detailed time-course experiment to understand the duration of degradation and the rate of VEGFR-2 resynthesis. |
Experimental Protocols
Protocol 1: Determination of DC₅₀ and Dₘₐₓ
-
Cell Culture: Plate cells (e.g., HUVECs, HGC-27, or A549) at an appropriate density and allow them to adhere overnight.[1][8]
-
PROTAC Treatment: Prepare a serial dilution of the this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against VEGFR-2 overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
Normalize the VEGFR-2 band intensity to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Plot the normalized VEGFR-2 levels against the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Time-Course of Degradation
-
Cell Culture: Plate cells as described in Protocol 1.
-
PROTAC Treatment: Treat the cells with a fixed concentration of the this compound (typically at or near the DC₅₀).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Western Blotting and Analysis: Follow steps 3-6 from Protocol 1 to determine the level of VEGFR-2 at each time point. Plot the normalized VEGFR-2 levels against time to visualize the degradation kinetics.
Visualizations
References
- 1. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC VEGFR-2 degrader-2" formulation for improved delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for working with PROTAC VEGFR-2 degrader-2 formulations aimed at improving delivery and efficacy.
Section 1: Formulation and Delivery FAQs
This section addresses common questions regarding the formulation of this compound to overcome delivery challenges.
Q1: What are the primary challenges in formulating this compound for effective delivery?
A1: The primary challenges stem from the inherent physicochemical properties of most PROTAC molecules. Due to their high molecular weight and often lipophilic nature, they typically suffer from low aqueous solubility and poor cell permeability, which can limit oral bioavailability and overall therapeutic efficacy.[1][2]
Q2: Which formulation strategies can enhance the solubility and dissolution rate of the degrader?
A2: Several advanced formulation strategies can be employed. Amorphous solid dispersions (ASDs) are a highly promising approach, where the PROTAC is dispersed within a polymer matrix to prevent crystallization and maintain a supersaturated state in solution.[1][3][4] Lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), can also significantly improve solubility and absorption.[1]
Q3: How can I improve the cellular permeability of my this compound?
A3: Improving permeability often involves both chemical modification and formulation. From a formulation standpoint, emulsion-based and nanoparticle delivery systems can facilitate cellular uptake.[1] Structurally, linker optimization is key; for instance, replacing flexible PEG linkers with more rigid phenyl rings or avoiding multiple amide motifs has been shown to improve permeability.[5][6]
Q4: Are there specific excipients that have proven effective for PROTAC formulations?
A4: Yes, for creating amorphous solid dispersions (ASDs), polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit® have been successfully used to increase the aqueous solubility of PROTACs and maintain a prolonged supersaturated state.[1][3][4]
Table 1: Summary of Formulation Strategies for this compound
| Formulation Strategy | Key Components/Technology | Primary Advantage | Key Considerations |
| Amorphous Solid Dispersions (ASD) | PROTAC, HPMCAS, Eudragit® L 100-55 | Significantly enhances aqueous solubility and dissolution rate.[3][4] | Polymer selection and drug loading must be optimized to ensure stability. |
| Lipid-Based Nanoparticles | PROTAC, Lipids (e.g., lecithin), Surfactants | Improves solubility, protects the PROTAC from degradation, and can enhance permeability. | Particle size, stability, and potential toxicity of components need careful evaluation. |
| Self-Nanoemulsifying Systems (SNEDDS) | PROTAC, Oils, Surfactants, Co-solvents | Spontaneously forms a nanoemulsion in aqueous media, enhancing solubility and absorption.[1] | The system must be optimized for stability and compatibility with the PROTAC. |
| Prodrug Approach | Covalent modification of the PROTAC | Can improve physicochemical properties like solubility or permeability.[5] | The modifying group must be efficiently cleaved in vivo to release the active PROTAC.[5] |
Section 2: Experimental Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of this compound.
Q1: I am not observing any VEGFR-2 degradation in my cell-based assay. What are the potential causes?
A1: Lack of degradation can be due to several factors. First, confirm the compound's solubility in your cell culture media and its permeability into the target cells.[6] Ensure that the chosen cell line endogenously expresses both VEGFR-2 and the specific E3 ligase recruited by your PROTAC.[7] Finally, consider the possibility of an unstable ternary complex (VEGFR-2:PROTAC:E3 Ligase) or that you are using a concentration that is too high, leading to the "hook effect".[2][8]
Q2: My degradation results are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistency often arises from variations in experimental conditions. Strictly control cell density, treatment duration, and the concentration of the PROTAC. Ensure your lysis buffer is effective and that you include appropriate loading controls (e.g., GAPDH, β-actin) in your Western blots for accurate normalization. Also, verify the stability of your PROTAC stock solution.
Q3: I see degradation at low concentrations, but the effect diminishes at higher concentrations. What is happening?
A3: This phenomenon is known as the "hook effect".[8] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex. At excessively high concentrations, the PROTAC can independently bind to the target and the E3 ligase, forming non-productive binary complexes that compete with and inhibit the formation of the ternary complex, thus reducing degradation efficiency.[8]
Q4: How can I confirm that the observed loss of VEGFR-2 is due to proteasomal degradation?
A4: To confirm the mechanism of action, pre-treat your cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) before adding the this compound.[9] If the PROTAC works through the proteasome, the inhibitor should block the degradation and "rescue" the VEGFR-2 protein levels, which can be visualized by Western blot.[10]
Section 3: Key Experimental Protocols
This section provides detailed methodologies for essential experiments to evaluate your this compound formulation.
Protocol 1: Cellular Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of VEGFR-2 and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-VEGFR-2, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the this compound in complete culture medium (e.g., from 0.1 nM to 10,000 nM). Include a vehicle control (DMSO).
-
Remove old media from cells and add the PROTAC-containing media. Incubate for a predetermined time (e.g., 18-24 hours).[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Analysis: Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control. Quantify band intensities using software like ImageJ. Normalize VEGFR-2 levels to the loading control and then to the vehicle control. Plot the normalized values against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
-
Table 2: Example Degradation Data for Different Formulations
| Formulation | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Unformulated PROTAC | HUVEC | 450 | 65 |
| ASD Formulation (20% load) | HUVEC | 85 | 92 |
| Lipid Nanoparticle | HUVEC | 55 | 95 |
| Unformulated PROTAC | MDA-MB-231 | >1000 | 25 |
| ASD Formulation (20% load) | MDA-MB-231 | 210 | 88 |
Protocol 2: Proteasome Inhibitor Rescue Assay
This protocol confirms that VEGFR-2 degradation is mediated by the ubiquitin-proteasome system.
-
Materials and Reagents:
-
Same as Protocol 1.
-
Proteasome inhibitor stock solution (e.g., 10 mM MG-132 in DMSO).
-
-
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.[9]
-
PROTAC Treatment: Add the this compound at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to the inhibitor-containing media. Also include control wells: Vehicle only, PROTAC only, and MG-132 only.
-
Incubation: Incubate for the standard treatment duration (e.g., 18-24 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blot as described in Protocol 1. A successful rescue is observed if the VEGFR-2 protein level in the "MG-132 + PROTAC" lane is significantly higher than in the "PROTAC only" lane.
-
Section 4: Pathway and Workflow Visualizations
Visual aids to understand the biological context and experimental processes.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to PROTAC VEGFR-2 Degrader-2 and Other VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the novel PROTAC VEGFR-2 degrader-2 and traditional small molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By presenting key performance data, detailed experimental methodologies, and illustrative diagrams, this document aims to offer an objective resource for researchers in the field of oncology and drug discovery.
Introduction to VEGFR-2 Targeting
VEGFR-2, a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[3] Traditional approaches have focused on small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that block the receptor's activity.
A new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach. Instead of merely inhibiting the target protein, PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of the target protein.[4] This guide will compare the preclinical data of this compound and other exemplary VEGFR-2 PROTACs with established VEGFR-2 inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Traditional VEGFR-2 inhibitors, such as Sorafenib and Sunitinib, function by competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and downstream signaling.[5][6] This is an occupancy-driven mechanism, requiring sustained high concentrations of the drug to maintain therapeutic efficacy.
In contrast, PROTAC VEGFR-2 degraders operate via an event-driven, catalytic mechanism. A PROTAC molecule consists of a ligand that binds to VEGFR-2, a linker, and a ligand for an E3 ubiquitin ligase.[4] By bringing VEGFR-2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[7] This leads to the physical elimination of the receptor from the cell.
Quantitative Data Comparison
The following tables summarize the available quantitative data for PROTAC VEGFR-2 degraders and a selection of traditional VEGFR-2 inhibitors. It is important to note that direct comparison of potency between inhibitors (IC50) and degraders (DC50) should be interpreted with caution, as they measure different biological endpoints.
Table 1: Preclinical Data for PROTAC VEGFR-2 Degraders
| Compound Name | Target | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) (Inhibition) | IC50 (µM) (Proliferation) | E3 Ligase Ligand | Reference |
| This compound (PROTAC-4) | VEGFR-2 | EA.hy926 | Not Reported | Not Reported | > 1 | > 100 | VHL | [2] |
| P7 | VEGFR-2 | HGC-27 | 0.084 ± 0.04 | 73.7 | Not Reported | Not Reported | VHL | [8] |
| P7 | VEGFR-2 | HUVEC | 0.51 ± 0.10 | 76.6 | Not Reported | Not Reported | VHL | [8] |
| D9 | VEGFR-2 | A549 | Not Reported | Not Reported | Not Reported | 5.88 ± 0.50 | CRBN | [9] |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. Data for this compound (PROTAC-4) is limited to its low inhibitory and anti-proliferative activity, with specific degradation data not publicly available.
Table 2: Preclinical Data for Selected VEGFR-2 Inhibitors
| Compound Name | Target(s) | IC50 (nM) (VEGFR-2 Kinase Assay) | Reference |
| Sorafenib | VEGFR-2, PDGFR-β, c-KIT, FLT-3, Raf-1 | 90 | [6] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 | [9] |
| Vandetanib | VEGFR-2, EGFR, RET | 40 | [9] |
| Cabozantinib | VEGFR-2, c-Met, RET, KIT, AXL | 0.035 | [9] |
| Regorafenib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, Kit, RET, Raf-1 | 4.2 | [6] |
| Apatinib | VEGFR-2 | Not specified in source | [3] |
| Ramucirumab | VEGFR-2 (extracellular domain) | 0.8 - 1.0 (IC50 for binding) | [3] |
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.
References
- 1. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into PROTAC-mediated degradation through an integrated framework of molecular dynamics, free energy landscapes, and quantum mechanics: A case study on kinase degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metaphactory [semopenalex.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of PROTAC VEGFR-2 Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "PROTAC VEGFR-2 degrader-2" with alternative methods for targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We present a detailed analysis of the underlying mechanisms, experimental validation techniques, and comparative performance data to assist researchers in selecting the optimal strategy for their specific research needs.
Introduction to PROTAC Technology and VEGFR-2 Targeting
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. Unlike traditional small molecule inhibitors that merely block the function of a protein, PROTACs eliminate the entire protein, offering a powerful and potentially more durable therapeutic effect.
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several diseases, including cancer and age-related macular degeneration. Consequently, targeting VEGFR-2 has been a major focus of drug development efforts.
This guide will focus on "this compound" and compare its target engagement validation with other VEGFR-2 targeting modalities, including another PROTAC degrader, P7, and various small molecule inhibitors.
Mechanism of Action: PROTAC-mediated Degradation of VEGFR-2
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.
Caption: Workflow of PROTAC-mediated VEGFR-2 degradation.
VEGFR-2 Signaling Pathway
Understanding the VEGFR-2 signaling pathway is crucial for evaluating the downstream consequences of its inhibition or degradation. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival.
Comparative Guide to VEGFR-2 Degradation: A Knockdown Validation of PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "PROTAC VEGFR-2 degrader-2" with other agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We present supporting experimental data to validate its efficacy in promoting VEGFR-2 degradation.
Introduction to PROTAC Technology and VEGFR-2 Targeting
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF-A, initiates a cascade of downstream signaling events. These pathways are fundamental for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[1] Dysregulation of the VEGFR-2 signaling pathway is a major contributor to tumor angiogenesis, making it a prime target for anti-cancer therapies.
Traditionally, strategies to counteract VEGFR-2 have focused on inhibition, either through small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site or monoclonal antibodies that prevent ligand binding. However, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach: targeted protein degradation.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. One end of the PROTAC binds to the target protein (in this case, VEGFR-2), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
"this compound" (also referred to as PROTAC-4) is a novel PROTAC designed to specifically induce the degradation of VEGFR-2. Unlike traditional inhibitors, it exhibits minimal direct inhibition of VEGFR-2 kinase activity and has low anti-proliferative effects on its own, highlighting its distinct mechanism of action centered on protein elimination.[2]
Comparative Performance Analysis
This section compares the performance of "this compound" against a small-molecule inhibitor (Sunitinib), a monoclonal antibody (Ramucirumab), and another VEGFR-2 PROTAC (P7). The data is summarized for easy comparison.
| Compound/Drug | Mechanism of Action | Target | Cell Line | Metric | Value | Reference |
| This compound (PROTAC-4) | Targeted Protein Degradation | VEGFR-2 | EA.hy926 | Anti-proliferative IC50 | 133.248 µM | [2] |
| VEGFR-2 | - | VEGFR-2 Inhibition IC50 | > 1 µM | [2] | ||
| PROTAC P7 | Targeted Protein Degradation | VEGFR-2 | HGC-27 | DC50 | 0.084 ± 0.04 µM | [3][4] |
| VEGFR-2 | HGC-27 | Dmax | 73.7% | [3][4] | ||
| VEGFR-2 | HUVEC | DC50 | 0.51 ± 0.10 µM | [4] | ||
| VEGFR-2 | HUVEC | Dmax | 76.6% | [4] | ||
| Sunitinib | Tyrosine Kinase Inhibition | VEGFR-2, PDGFRβ, c-Kit | - (cell-free) | VEGFR-2 Inhibition IC50 | 80 nM | [5] |
| VEGFR-2 | NIH-3T3 | VEGFR-2 Phosphorylation Inhibition IC50 | 10 nM | [5] | ||
| - | HUVEC | Anti-proliferative IC50 | ~1.5 µM | [6] | ||
| Ramucirumab | Monoclonal Antibody (Inhibition of ligand binding) | VEGFR-2 | - | Binding Affinity IC50 | 0.8 - 1.0 nM | [7] |
Visualizing the Molecular Pathways and Experimental Processes
To better understand the context of VEGFR-2 degradation, the following diagrams illustrate the key signaling pathway and the experimental workflow used to validate knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
A Head-to-Head Comparison: PROTAC VEGFR-2 Degrader-2 vs. CRISPR/Cas9 for VEGFR-2 Knockdown
For Immediate Release
In the landscape of targeted therapeutics and genetic research, the precise modulation of key cellular proteins is paramount. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a critical mediator of angiogenesis, making it a prime target for anti-cancer and anti-angiogenic therapies. This guide provides an in-depth, objective comparison of two powerful technologies for reducing VEGFR-2 levels: the nascent technology of Proteolysis Targeting Chimeras (PROTACs), specifically "PROTAC VEGFR-2 degrader-2," and the revolutionary CRISPR/Cas9 gene-editing system. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.
Executive Summary
Both this compound and CRISPR/Cas9 are highly effective at reducing cellular levels of VEGFR-2, but they operate through fundamentally different mechanisms, leading to distinct experimental considerations and potential therapeutic applications. PROTACs induce the rapid and transient degradation of the existing VEGFR-2 protein, while CRISPR/Cas9 introduces permanent alterations to the KDR gene to prevent its expression. This guide will delve into the available experimental data on their efficacy, specificity, and methodologies, providing a clear framework for selecting the appropriate tool for VEGFR-2 knockdown.
Quantitative Data Comparison
The following tables summarize the performance metrics for PROTAC-mediated degradation and CRISPR/Cas9-mediated knockdown of VEGFR-2 based on available experimental data. It is important to note that the data is compiled from separate studies, and direct quantitative comparisons should be made with caution due to variations in experimental systems.
Table 1: Performance Metrics of PROTAC VEGFR-2 Degraders
| Parameter | This compound | Other Reported VEGFR-2 PROTACs (e.g., P7) |
| Degradation Efficacy (Dmax) | Not explicitly stated in available literature. | ~74-77% in HGC-27 and HUVEC cells[1] |
| Half-maximal Degradation Concentration (DC50) | Not explicitly stated in available literature. | 0.084 µM (HGC-27 cells)[1], 0.51 µM (HUVEC cells)[1] |
| Time to Onset of Action | Typically rapid, within hours. | Time-dependent degradation observed.[1] |
| Duration of Effect | Transient and dependent on compound pharmacokinetics. | Reversible upon withdrawal of the compound. |
| Specificity | Dependent on the warhead's affinity for VEGFR-2 and potential for off-target protein degradation. | P7 showed no inhibitory effect on VEGFR-2 mRNA expression.[1] |
Table 2: Performance Metrics of CRISPR/Cas9 for VEGFR-2 Knockdown
| Parameter | CRISPR/Cas9-mediated VEGFR-2 Knockdown |
| Knockdown Efficiency (Protein Level) | ~80-90% reduction in primary human retinal microvascular endothelial cells (HRECs) and porcine aortic endothelial cells (PAEC-KDR).[2][3] |
| Time to Onset of Action | Slower onset, requiring transcription, translation of Cas9 and gRNA, and subsequent gene editing and protein turnover. |
| Duration of Effect | Permanent and heritable in dividing cells. |
| Specificity | High on-target specificity, but potential for off-target DNA mutations.[2][4] |
| Functional Consequences | Complete blockage of VEGF-induced Akt activation and inhibition of cell proliferation, migration, and tube formation.[2] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway.
Caption: PROTAC experimental workflow.
Caption: CRISPR/Cas9 experimental workflow.
Detailed Methodological Comparison
This compound
Mechanism of Action: PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system.[5] One end of the PROTAC binds to the target protein (VEGFR-2), and the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[5] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple protein targets.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Plate target cells (e.g., HUVECs, HGC-27) and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time course (e.g., 24-72 hours).
-
Cell Lysis: After treatment, wash cells with PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for VEGFR-2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using a chemiluminescence substrate. A loading control (e.g., β-actin, GAPDH) is essential for normalization.
-
Data Analysis: Quantify band intensities using densitometry software to determine the percentage of VEGFR-2 degradation relative to a vehicle-treated control.
CRISPR/Cas9 for VEGFR-2 Knockdown
Mechanism of Action: The CRISPR/Cas9 system facilitates targeted gene editing. A guide RNA (gRNA) directs the Cas9 nuclease to a specific sequence in the KDR gene (which encodes VEGFR-2). Cas9 then creates a double-strand break in the DNA. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a premature stop codon, thereby ablating gene function.
Experimental Protocol:
-
gRNA Design and Vector Construction: Design gRNAs targeting a constitutive exon of the KDR gene. Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 nuclease. Lentiviral or adeno-associated viral (AAV) vectors are commonly used for efficient delivery.[2][3]
-
Cell Transfection/Transduction: Introduce the CRISPR/Cas9 expression vector into the target cells. For difficult-to-transfect cells, viral transduction is often the method of choice.
-
Selection and Clonal Isolation (Optional): If a pure population of knockout cells is desired, select for successfully edited cells (e.g., using an antibiotic resistance marker on the vector) and perform single-cell cloning.
-
Genomic DNA Verification: Extract genomic DNA from the edited cell population or clones. Use PCR to amplify the target region of the KDR gene. The presence of indels can be confirmed by methods such as the T7 endonuclease I assay or by Sanger sequencing of the PCR product.
-
Protein Knockdown Confirmation: Perform western blotting as described for the PROTAC protocol to confirm the absence or significant reduction of the VEGFR-2 protein.
Discussion and Recommendations
Choosing the Right Tool: The selection between this compound and CRISPR/Cas9 for VEGFR-2 knockdown depends heavily on the experimental goals.
-
For rapid, transient, and dose-dependent protein knockdown, PROTACs are the superior choice. Their reversible nature is advantageous for studying the acute effects of VEGFR-2 loss and for potential therapeutic applications where chronic, irreversible gene modification is not desirable. The ability to control the level of degradation by varying the compound concentration offers a level of finesse not easily achievable with CRISPR.
-
For complete and permanent loss-of-function studies, CRISPR/Cas9 is the gold standard. It provides a genetically defined system to investigate the long-term consequences of VEGFR-2 absence. This is particularly useful for creating stable knockout cell lines for in-depth mechanistic studies and for target validation in preclinical models.
Off-Target Considerations: Both technologies have the potential for off-target effects, albeit through different mechanisms.
-
PROTACs: Off-target effects can arise from the VEGFR-2 binding moiety having affinity for other kinases or from the PROTAC inducing the degradation of other proteins that are sensitive to the chosen E3 ligase complex.[7] Quantitative proteomics can be employed to assess the global impact of a PROTAC on the cellular proteome.
-
CRISPR/Cas9: Off-target effects manifest as unintended mutations at genomic loci with sequence similarity to the target site.[4] The specificity of CRISPR/Cas9 can be enhanced by careful gRNA design and the use of high-fidelity Cas9 variants.[8] Various methods, such as GUIDE-seq, Digenome-seq, and CIRCLE-seq, can be used to identify off-target editing events.[9][10][11]
Conclusion
This compound and CRISPR/Cas9 are both powerful tools for reducing VEGFR-2 levels, each with a distinct set of strengths and weaknesses. PROTACs offer a chemical biology approach for rapid, reversible, and tunable protein degradation, making them ideal for pharmacological studies and as potential therapeutics. CRISPR/Cas9 provides a genetic approach for permanent and complete gene knockout, which is invaluable for creating stable model systems and for definitive target validation. A thorough understanding of the experimental question at hand is crucial for selecting the most appropriate and effective technology for VEGFR-2 knockdown.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 9. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 10. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 11. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
Unmasking Off-Target Effects: A Comparative Proteomics Analysis of PROTAC VEGFR-2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of On-Target and Off-Target Activities of a Novel PROTAC Degrader Against a Conventional Kinase Inhibitor.
In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target for inhibiting angiogenesis.[1][2] The advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate VEGFR-2 by hijacking the cell's ubiquitin-proteasome system. This guide provides a comparative off-target proteomics analysis of a hypothetical PROTAC, "VEGFR-2 Degrader-2," against a conventional VEGFR-2 tyrosine kinase inhibitor (TKI). Such analyses are crucial for understanding the selectivity and potential safety liabilities of these emerging therapeutics.[3][4]
Quantitative Proteomics: Unveiling the Degradation Profile
Global quantitative proteomics is a powerful tool to assess the selectivity of a PROTAC by measuring changes in protein abundance across the entire proteome.[3][4][5] In this hypothetical study, human umbilical vein endothelial cells (HUVECs) were treated with either PROTAC VEGFR-2 Degrader-2 or a standard VEGFR-2 TKI for 24 hours. The proteome was subsequently analyzed by label-free quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following table summarizes the key findings, showcasing the on-target degradation of VEGFR-2 and a curated list of hypothetical off-target proteins.
| Protein Target | Gene Name | This compound (Fold Change) | VEGFR-2 TKI (Fold Change) | Notes |
| On-Target | ||||
| VEGFR-2 | KDR | -4.5 | -1.2 | Significant degradation by PROTAC; minor downregulation with TKI. |
| Potential Off-Targets | ||||
| VEGFR-1 | FLT1 | -1.1 | -2.8 | TKI shows higher off-target activity against a related receptor. |
| PDGFRβ | PDGFRB | -1.3 | -3.1 | TKI demonstrates significant off-target inhibition of another RTK. |
| c-Kit | KIT | -1.2 | -2.5 | Another receptor tyrosine kinase inhibited by the TKI. |
| Zinc Finger Protein 91 | ZFP91 | -2.1 | -1.0 | Potential off-target degradation by the PROTAC, a known phenomenon for some E3 ligase recruiters.[6] |
| CDK9 | CDK9 | -1.4 | -1.1 | Minor off-target effect observed for the PROTAC. |
Experimental Workflow and Signaling Pathways
To understand the experimental approach and the biological context of these findings, the following diagrams illustrate the off-target proteomics workflow and the VEGFR-2 signaling pathway.
Detailed Experimental Protocols
A robust and reproducible experimental protocol is fundamental to a reliable off-target proteomics study.
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 Endothelial Cell Growth Medium-2.
-
Treatment: Cells were treated in biological triplicate with 1 µM of this compound, 1 µM of the VEGFR-2 TKI, or DMSO as a vehicle control for 24 hours.
2. Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a protease/phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Reduction and Alkylation: Proteins were reduced with 10 mM dithiothreitol (DTT) and alkylated with 20 mM iodoacetamide.
-
Digestion: Proteins were digested overnight with sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio.
3. LC-MS/MS Analysis:
-
Chromatography: Peptides were separated on a reverse-phase C18 column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Data was acquired on a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode, selecting the top 20 most intense precursor ions for fragmentation.
4. Data Analysis:
-
Protein Identification and Quantification: The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant) and searched against the human UniProt database. Label-free quantification (LFQ) was used to determine protein abundance.
-
Statistical Analysis: The LFQ intensities were normalized, and statistical analysis was performed to identify proteins with significant abundance changes between the treatment and control groups (e.g., t-test with a p-value < 0.05 and a fold-change threshold of >1.5 or <-1.5).
Concluding Remarks
This comparative guide, based on a hypothetical study, underscores the importance of off-target proteomics in the development of novel therapeutics like PROTACs. While this compound demonstrates high selectivity for its intended target, the analysis also reveals potential off-target degradation of ZFP91, a factor to consider in further preclinical safety assessments. In contrast, the conventional VEGFR-2 TKI exhibits a broader off-target profile, affecting other receptor tyrosine kinases, which could contribute to both its efficacy and toxicity profile.[7] Ultimately, comprehensive proteomic profiling is an indispensable tool for building a complete picture of a drug's mechanism of action and selectivity, guiding the development of safer and more effective medicines.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. sapient.bio [sapient.bio]
- 5. chempro-innovations.com [chempro-innovations.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Assays for Confirming PROTAC VEGFR-2 Degrader-2 Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation. These heterobifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.[1][2] For researchers developing novel PROTACs, such as "PROTAC VEGFR-2 degrader-2," robust biophysical characterization of this ternary complex is paramount to validate its mechanism and guide further optimization.
This guide provides a comparative overview of key biophysical assays to confirm and characterize the ternary complex formed by "this compound," the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). We will delve into the principles, experimental protocols, and data interpretation for each technique, supplemented with illustrative data for "this compound" and alternative degraders.
The PROTAC Mechanism of Action: A Signaling Pathway
The fundamental mechanism of any PROTAC, including those targeting VEGFR-2, involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.
Caption: The PROTAC-mediated degradation pathway of VEGFR-2.
Comparison of Key Biophysical Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3][] Several biophysical techniques can be employed to confirm and quantify the formation of the "this compound" ternary complex. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or thermodynamics.
| Assay | Principle | Information Obtained | Throughput | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface.[5][6][7][8] | Binding affinity (KD), association (kon) and dissociation (koff) rates, stoichiometry. | Medium | Real-time kinetics, label-free.[5][6][7][8] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction.[][9] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | Gold standard for thermodynamics, label-free, solution-based.[1][10] | Requires large amounts of pure protein, low throughput.[10] |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore when in close proximity.[11][12][13] | Ternary complex formation, binding affinity (KD), cooperativity. | High | Homogeneous assay, high sensitivity, suitable for HTS.[11][12] | Requires labeled binding partners, potential for fluorescence interference. |
| NanoBRET™ Assay | A proximity-based assay measuring energy transfer from a NanoLuc® luciferase donor to a fluorescently labeled HaloTag® acceptor.[14][15] | Ternary complex formation in living cells, kinetic analysis. | High | Live-cell measurements, real-time kinetics.[14][15] | Requires genetic engineering of cells, potential for steric hindrance from tags. |
Illustrative Quantitative Data
The following table presents hypothetical data for "this compound" and two alternative VEGFR-2 degraders, "Degrader A" and "Degrader B," as might be determined by the biophysical assays described.
| Parameter | This compound | Degrader A (Alternative 1) | Degrader B (Alternative 2) | Assay |
| Binary Affinity to VEGFR-2 (KD, nM) | 50 | 25 | 100 | SPR |
| Binary Affinity to E3 Ligase (KD, nM) | 150 | 200 | 100 | SPR |
| Ternary Complex Affinity (KD,app, nM) | 15 | 80 | 95 | TR-FRET |
| Ternary Complex kon (10^5 M⁻¹s⁻¹) | 2.5 | 1.0 | 1.2 | SPR |
| Ternary Complex koff (10⁻³ s⁻¹) | 0.38 | 0.8 | 1.14 | SPR |
| Cooperativity (α) | 5.0 | 0.63 | 1.05 | Calculated |
| ΔH (kcal/mol) | -8.5 | -5.2 | -6.0 | ITC |
| -TΔS (kcal/mol) | -2.1 | -3.5 | -2.8 | ITC |
| Cellular Ternary Complex Formation (mBRET) | 450 | 150 | 200 | NanoBRET™ |
| VEGFR-2 Degradation (DC50, nM) | 25 | 150 | 250 | Western Blot |
Note: Data is for illustrative purposes only. A higher cooperativity value (α > 1) indicates that the binding of the first protein enhances the binding of the second, a desirable characteristic for a PROTAC.[5][6]
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics.[3][5][6][7][8]
Caption: Workflow for SPR analysis of ternary complex formation.
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a CM5 sensor chip via amine coupling.
-
Binary Binding Analysis:
-
Inject increasing concentrations of "this compound" over the E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Inject increasing concentrations of "this compound" over an immobilized VEGFR-2 surface (in a separate experiment) to determine the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions with a fixed, saturating concentration of VEGFR-2 and varying concentrations of "this compound."
-
Inject these solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone confirms ternary complex formation.[3]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to determine kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[1][9][10]
Protocol:
-
Sample Preparation: Dialyze purified VEGFR-2 and the E3 ligase into the same buffer to minimize heat of dilution effects. Prepare a solution of "this compound" in the same buffer.
-
Binary Titrations:
-
Titrate "this compound" into the sample cell containing VEGFR-2 to determine the binary binding thermodynamics.
-
In a separate experiment, titrate "this compound" into the E3 ligase.
-
-
Ternary Titration:
-
Saturate the E3 ligase with "this compound" by preparing a solution with a molar excess of the PROTAC.
-
Titrate this binary complex into the sample cell containing VEGFR-2.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay for detecting ternary complex formation in solution.[11][12][13]
Caption: Principle of TR-FRET for detecting PROTAC-induced ternary complexes.
Protocol:
-
Reagent Preparation: Use tagged versions of VEGFR-2 (e.g., His-tag) and the E3 ligase (e.g., GST-tag). Utilize anti-tag antibodies labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2).
-
Assay Setup: In a microplate, add a fixed concentration of tagged VEGFR-2, tagged E3 ligase, and their corresponding labeled antibodies.
-
PROTAC Titration: Add a serial dilution of "this compound."
-
Incubation and Measurement: Incubate the plate to allow complex formation. Measure the TR-FRET signal (ratio of acceptor to donor emission) using a plate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, characteristic of the "hook effect" in PROTACs.[16]
Conclusion
Confirming the formation of a stable ternary complex is a critical step in the development of effective PROTAC degraders. Biophysical assays such as SPR, ITC, and TR-FRET provide complementary information on the affinity, kinetics, and thermodynamics of the "this compound" : VEGFR-2 : E3 ligase complex. While SPR offers detailed kinetic information, ITC provides a complete thermodynamic profile, and TR-FRET allows for high-throughput screening. For a comprehensive understanding, a combination of these techniques is often employed. Furthermore, live-cell assays like NanoBRET™ are invaluable for confirming target engagement and ternary complex formation in a more physiologically relevant environment. By employing these powerful analytical tools, researchers can gain deep insights into the mechanism of action of their PROTACs, enabling the rational design of more potent and selective protein degraders.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Comparison Guide: Cellular Thermal Shift Assay (CETSA) for PROTAC VEGFR-2 Degrader-2 Target Engagement
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of "PROTAC VEGFR-2 degrader-2". It details the experimental methodology, presents comparative data with alternative assays, and is intended for researchers, scientists, and professionals in the field of drug development.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[3][4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Targeting VEGFR-2 is a clinically validated anti-cancer strategy. A PROTAC designed to degrade VEGFR-2, such as "this compound," offers a novel approach to eliminate this target.
Confirming that a PROTAC molecule directly interacts with its intended targets within a cellular environment—a process known as target engagement—is a critical step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify this engagement in physiologically relevant settings.[7][8]
PROTAC Mechanism of Action & VEGFR-2 Signaling
To understand the context of the assay, it is essential to visualize the PROTAC mechanism and the pathway it aims to disrupt.
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
The this compound interferes with the VEGFR-2 signaling cascade, which is crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.[9][10][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that proteins become more resistant to heat-induced denaturation when bound to a ligand.[12] This change in thermal stability is measured to confirm target engagement inside intact cells or cell lysates.[7] For a PROTAC, CETSA can be used to assess the binding to both the primary target (VEGFR-2) and the recruited E3 ligase, providing a comprehensive engagement profile.[13][14]
CETSA Experimental Workflow
The workflow involves treating cells with the PROTAC, heating the samples across a temperature gradient, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.
Caption: Standard workflow for a Cellular Thermal Shift Assay (CETSA) experiment.[7]
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture: Plate cells (e.g., HGC-27 or EA.hy926) at an appropriate density and grow to ~80-90% confluency.
-
Compound Incubation: Treat cells with various concentrations of "this compound" or vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Distribute the cell suspension into PCR tubes for each temperature point.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control sample.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against VEGFR-2 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature to generate a "melt curve." A shift in the curve to the right indicates target stabilization and engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature (e.g., the Tagg) while varying the compound concentration.
Illustrative Data for a VEGFR-2 PROTAC
While specific CETSA data for "this compound" is not publicly available, the following table illustrates the expected quantitative outcomes from CETSA and degradation assays. The degradation data is based on a published VEGFR-2 PROTAC, P7.[15]
| Parameter | Assay | Target | Illustrative Value | Interpretation |
| ΔTm | CETSA Melt Curve | VEGFR-2 | +5.2 °C | Significant thermal stabilization, confirming direct binding of the PROTAC to VEGFR-2. |
| EC50 (Engagement) | CETSA ITDR | VEGFR-2 | 85 nM | Potent target engagement in the cellular environment. |
| DC50 (Degradation) | Western Blot | VEGFR-2 | 84 ± 40 nM[15] | Sub-micromolar potency in inducing VEGFR-2 degradation in HGC-27 cells. |
| Dmax (Degradation) | Western Blot | VEGFR-2 | 73.7%[15] | Achieves significant degradation of the total VEGFR-2 protein pool. |
Note: CETSA values are hypothetical and for illustrative purposes. DC50 and Dmax values are for the published PROTAC P7 in HGC-27 cells.[15]
Comparison with Alternative Target Engagement Assays
Several other methods can be used to assess target engagement and the functional consequences of PROTAC activity. The choice of assay depends on factors like throughput requirements, the need for live-cell data, and available reagents.
| Assay | Principle | Throughput | Key Advantages | Key Limitations |
| CETSA [7][8] | Ligand binding alters the thermal stability of the target protein. | Low to High (format dependent) | Label-free; applicable in intact cells and tissues; provides direct evidence of binding. | Not all binding events cause a thermal shift; can be lower throughput with Western blot. |
| NanoBRET [16][17] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent ligand. | High | Real-time measurements in live cells; highly quantitative; good for kinetics. | Requires genetic engineering of cells (tagging); potential for tag interference. |
| DARTS [18] | Ligand binding protects the target protein from proteolytic degradation. | Low | Label-free; does not depend on thermal stability changes. | Requires careful optimization of protease digestion; often less quantitative than CETSA. |
| AlphaLISA / TR-FRET [16] | Proximity-based immunoassays to measure ternary complex formation or protein levels post-degradation. | High | Homogeneous (no-wash) format; highly sensitive and suitable for automation. | Indirect measure of engagement; requires specific antibodies or tagged proteins. |
| Fluorescence Polarization (FP) [16][17] | Measures changes in the rotation of a fluorescently labeled ligand upon binding to the target protein. | High | Biophysical method providing direct binding affinity (Kd); solution-based. | Typically performed with purified proteins (in vitro); requires a fluorescent probe. |
| Capillary Western (Jess) [19] | Automated, capillary-based immunodetection for protein quantification. | Medium | Faster and more quantitative than traditional Western blot; uses less sample. | An endpoint degradation assay, not a direct measure of target engagement. |
Assay Selection Guide
Choosing the right assay is crucial for generating meaningful data. The following diagram outlines a logical approach for selecting an assay in a PROTAC development workflow.
Caption: Decision diagram for selecting a suitable assay for PROTAC characterization.
Conclusion
The Cellular Thermal Shift Assay (CETSA) is a robust and versatile method for confirming the direct target engagement of "this compound" in a physiologically relevant cellular context. Its key advantage is its label-free nature, allowing the assessment of binding to the endogenous, unmodified VEGFR-2 protein in intact cells.[8][13] By demonstrating a thermal stabilization of VEGFR-2 upon treatment, CETSA provides unequivocal evidence that the PROTAC reaches and binds its intended target.
While alternatives like NanoBRET offer higher throughput and real-time kinetics, they require genetic modification of the target cells.[16][17] For validating a lead candidate and correlating target binding with downstream functional outcomes like protein degradation, CETSA is an invaluable tool. Combining CETSA for target engagement with a quantitative degradation assay, such as an automated Western blot or AlphaLISA, provides a comprehensive dataset to confidently advance a PROTAC development program.[20]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 19. selvita.com [selvita.com]
- 20. youtube.com [youtube.com]
Rescue experiments to validate "PROTAC VEGFR-2 degrader-2" on-target effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "PROTAC VEGFR-2 degrader-2" and alternative VEGFR-2 degraders, focusing on on-target effects and their validation through rescue experiments. Due to the limited publicly available data on the degradation efficiency of "this compound," this guide also includes data from other published VEGFR-2 PROTACs to provide a broader context for comparison.
Introduction to PROTAC VEGFR-2 Degraders
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 signaling is a well-established anti-cancer strategy. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins, such as VEGFR-2, rather than simply inhibiting their activity.[2][3] A PROTAC molecule is a heterobifunctional molecule that consists of a ligand that binds to the target protein (e.g., VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
"this compound," also referred to as PROTAC-4 in some literature, is one such molecule designed to induce the degradation of VEGFR-2.[4] This guide will delve into the experimental data available for this compound and compare it with other reported VEGFR-2 degraders.
Comparative Performance of VEGFR-2 Degraders
The on-target efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
While "this compound" has been synthesized and described, publicly available literature does not currently provide its DC50 or Dmax values for VEGFR-2 degradation. The available data focuses on its inhibitory and anti-proliferative activities.[4][5] For a comprehensive comparison, this guide includes degradation data for other published VEGFR-2 PROTACs, P7 and D9.
| Compound | Target | Cell Line | DC50 (µM) | Dmax (%) | IC50 (VEGFR-2 Inhibition, µM) | IC50 (Anti-proliferative, µM) | E3 Ligase Recruited | Reference |
| This compound (PROTAC-4) | VEGFR-2 | EA.hy926 | Not Reported | Not Reported | > 1 | > 100 | Not Specified | [4][5] |
| P7 | VEGFR-2 | HGC-27 | 0.084 ± 0.04 | 73.7 | Not Reported | Not Reported | VHL | [1][2] |
| P7 | VEGFR-2 | HUVEC | 0.51 ± 0.10 | 76.6 | Not Reported | Not Reported | VHL | [1][2] |
| D9 | VEGFR-2 | A549 | Not Reported | Time-dependent degradation observed | 5.88 ± 0.50 | Not Reported | CRBN | [3] |
Validating On-Target Effects with Rescue Experiments
Rescue experiments are crucial for confirming that the observed phenotype of a PROTAC is a direct result of the degradation of the intended target. These experiments involve reintroducing the target protein in a form that is resistant to the PROTAC's effects, which should "rescue" the cells from the phenotypic changes induced by the degrader.
Experimental Workflow: Rescue Experiment
Caption: Workflow for a genetic rescue experiment to validate the on-target effects of a PROTAC.
Experimental Protocols
Western Blot for VEGFR-2 Degradation
This protocol is to quantify the amount of VEGFR-2 protein in cells following treatment with "this compound."
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-VEGFR-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Protocol:
-
Cell Treatment: Plate cells (e.g., HUVECs or a relevant cancer cell line) and treat with varying concentrations of "this compound" for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Image the resulting bands.
-
Analysis: Quantify the band intensity for VEGFR-2 and normalize to the loading control to determine the percentage of VEGFR-2 degradation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the PROTAC.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" and a vehicle control.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Genetic Rescue Experiment Protocol
This protocol describes how to perform a rescue experiment to confirm that the effects of "this compound" are due to VEGFR-2 degradation.
Materials:
-
Expression vector containing a PROTAC-resistant VEGFR-2 mutant (e.g., with mutations in the PROTAC binding site).
-
Empty vector control.
-
Transfection reagent.
-
"this compound".
-
Reagents for the relevant phenotypic assay (e.g., cell viability or tube formation assay).
Protocol:
-
Cell Transfection: Transfect the target cells with either the PROTAC-resistant VEGFR-2 expression vector or the empty vector control.
-
Protein Expression: Allow 24-48 hours for the expression of the transfected VEGFR-2.
-
PROTAC Treatment: Treat the transfected cells with "this compound" at a concentration known to induce a phenotype.
-
Phenotypic Analysis: After the appropriate treatment duration, perform the phenotypic assay (e.g., cell viability or tube formation assay).
-
Data Analysis: Compare the phenotype of cells expressing the resistant VEGFR-2 to those with the empty vector. A rescue is confirmed if the cells expressing the resistant VEGFR-2 are no longer sensitive to the PROTAC treatment.
Signaling Pathway and PROTAC Mechanism
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and permeability. Key pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][3]
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses in angiogenesis.
Mechanism of Action: PROTAC
A PROTAC hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein.
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Conclusion
"this compound" is a molecule with potential as a targeted protein degrader. However, the lack of publicly available degradation data (DC50 and Dmax) makes a direct comparison of its primary function with other VEGFR-2 PROTACs challenging. The provided data on its low inhibitory and anti-proliferative activity suggests that its primary mechanism of action, if effective, would be through degradation rather than inhibition.
To fully validate the on-target effects of "this compound," it is essential to perform quantitative degradation experiments and conduct rescue experiments as outlined in this guide. These experiments will definitively link the degradation of VEGFR-2 to the observed cellular phenotypes and confirm the specificity of this PROTAC. For researchers in the field, the comparative data on other VEGFR-2 degraders like P7 and D9 provide a benchmark for the potency and efficacy to aim for in the development of novel anti-angiogenic therapies.
References
- 1. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming Resistance: A Comparative Guide to PROTAC VEGFR-2 Degrader-2 Efficacy in Inhibitor-Resistant Models
In the landscape of targeted cancer therapy, the development of resistance to kinase inhibitors remains a significant clinical challenge. For therapies targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, acquired resistance can render treatments like Sunitinib and Sorafenib ineffective. This guide provides a comparative analysis of a novel therapeutic modality, the PROTAC (Proteolysis Targeting Chimera) VEGFR-2 degrader, against traditional VEGFR-2 inhibitors, with a focus on its potential efficacy in inhibitor-resistant scenarios.
While direct comparative data for a specific molecule named "PROTAC VEGFR-2 degrader-2" in resistant models is not publicly available, we will use a well-characterized VEGFR-2 PROTAC, designated as P7 , as a representative for this class of molecules to illustrate the potential advantages of the degradation approach.[1] Information on "this compound (PROTAC-4)" indicates it possesses minimal VEGFR-2 inhibitory and anti-proliferative activity, making it a less suitable candidate for a meaningful comparison.[2]
Executive Summary
PROTACs represent a paradigm shift from inhibition to degradation. Instead of merely blocking the active site of a target protein, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the complete degradation of the target protein. This mechanism offers several theoretical advantages in overcoming resistance:
-
Elimination of the Target Protein: By removing the entire VEGFR-2 protein, PROTACs can be effective even if resistance is mediated by mutations in the kinase domain that prevent inhibitor binding.
-
Overcoming Scaffolding Functions: VEGFR-2 has non-catalytic scaffolding functions that are not affected by kinase inhibitors. Degradation eliminates these functions entirely.
-
Potential for Lower Doses and Reduced Off-Target Effects: Due to their catalytic mode of action, a single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to greater efficacy at lower concentrations.
Comparative Data: PROTAC VEGFR-2 Degrader vs. Traditional Inhibitors
The following tables summarize the performance of the representative VEGFR-2 PROTAC P7 and the challenges faced by traditional inhibitors in resistant settings. It is important to note that the data for P7 is from studies in inhibitor-sensitive cancer cell lines, as direct comparative studies in resistant models are not yet published. The comparison is intended to highlight the potential of the PROTAC approach.
Table 1: In Vitro Efficacy of VEGFR-2 PROTAC P7
| Compound | Cell Line | Assay | Metric | Value | Reference |
| PROTAC P7 | HGC-27 (Gastric Cancer) | Protein Degradation | DC50 | 0.084 ± 0.04 µM | [1] |
| HGC-27 (Gastric Cancer) | Protein Degradation | Dmax | 73.7% | [1] | |
| HUVEC (Endothelial) | Protein Degradation | DC50 | 0.51 ± 0.10 µM | [1] | |
| HUVEC (Endothelial) | Protein Degradation | Dmax | 76.6% | [1] |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Table 2: Challenges of Traditional VEGFR-2 Inhibitors in Resistant Models
| Inhibitor | Cancer Type | Mechanism of Resistance | Consequence | Reference |
| Sunitinib | Renal Cell Carcinoma | Upregulation of proangiogenic factors (e.g., VEGFC) | Circumvention of VEGFR-2 blockade, continued tumor growth | [3][4] |
| Sorafenib | Hepatocellular Carcinoma | High baseline VEGFR-2 expression | Associated with shorter progression-free and overall survival | [5] |
| General TKIs | Various Cancers | Mutations in the VEGFR-2 kinase domain | Reduced inhibitor binding and efficacy | [6] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Points of Intervention
The following diagram illustrates the VEGFR-2 signaling pathway and the distinct mechanisms of action of traditional inhibitors versus PROTAC degraders.
Caption: VEGFR-2 signaling pathway and intervention points.
Experimental Workflow for Comparing Efficacy
The following diagram outlines a typical experimental workflow to compare the efficacy of a VEGFR-2 PROTAC with a traditional inhibitor in a resistant cell line.
Caption: Workflow for comparing PROTAC and inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for VEGFR-2 Degradation
-
Cell Culture and Treatment: Plate inhibitor-resistant cells (e.g., Sunitinib-resistant renal cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the VEGFR-2 PROTAC (e.g., P7), the corresponding inhibitor, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the protein levels. Quantify the band intensities using densitometry software to determine the percentage of VEGFR-2 degradation relative to the vehicle control.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed the inhibitor-resistant cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the VEGFR-2 PROTAC and the corresponding inhibitor for a predetermined period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).[7]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat the inhibitor-resistant cells with the VEGFR-2 PROTAC, the inhibitor, and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion
While direct experimental evidence in inhibitor-resistant models for "this compound" is not available, the data from the representative VEGFR-2 PROTAC P7 and the broader understanding of PROTAC technology strongly suggest a promising strategy to overcome acquired resistance to traditional VEGFR-2 inhibitors. The ability to completely eliminate the VEGFR-2 protein offers a distinct and potentially more robust anti-cancer effect compared to occupancy-based inhibition. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of VEGFR-2 degraders in the context of inhibitor-resistant cancers.
References
- 1. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Expression of pERK and VEGFR-2 in advanced hepatocellular carcinoma and resistance to sorafenib treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC VEGFR-2 Degrader-2 vs. Monoclonal Antibodies Targeting VEGFR-2
A comprehensive guide for researchers and drug development professionals on two prominent strategies for inhibiting the VEGFR-2 signaling pathway in cancer therapy.
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Consequently, targeting VEGFR-2 has been a cornerstone of anti-cancer therapy development. Two distinct and powerful approaches have emerged: monoclonal antibodies that block VEGFR-2 signaling and proteolysis-targeting chimeras (PROTACs) that induce its degradation. This guide provides an in-depth, objective comparison of these two modalities, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Mechanism of Action: Inhibition vs. Elimination
The fundamental difference between these two therapeutic strategies lies in their mechanism of action. Monoclonal antibodies act as inhibitors, while PROTACs function as degraders.
Monoclonal Antibodies Targeting VEGFR-2 are large protein therapeutics designed to bind with high specificity to the extracellular domain of VEGFR-2. This binding can disrupt the signaling cascade in several ways: by preventing the binding of the natural ligand, vascular endothelial growth factor (VEGF), by sterically hindering receptor dimerization, or by inducing receptor internalization.[1][2][3][4] This ultimately leads to the inhibition of downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[2][3][4] Ramucirumab is a well-established clinical example of a monoclonal antibody that specifically targets VEGFR-2.[1][2][3][4]
PROTAC VEGFR-2 Degraders are heterobifunctional small molecules. One end of the molecule binds to VEGFR-2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[5][6] Unlike monoclonal antibodies that merely block the receptor's function, PROTACs lead to the physical elimination of the VEGFR-2 protein from the cell. This offers the potential for a more profound and sustained inhibition of the signaling pathway.
Quantitative Performance Data
The following tables summarize key quantitative data for a representative PROTAC VEGFR-2 degrader and the well-characterized monoclonal antibody, Ramucirumab. It is important to note that direct head-to-head preclinical or clinical data for "PROTAC VEGFR-2 degrader-2" is not publicly available. Therefore, for a more informative comparison, we are including data for a potent preclinical VEGFR-2 PROTAC, designated here as "P7", which has published degradation data.[5][6]
| Parameter | PROTAC VEGFR-2 Degrader (P7) | Monoclonal Antibody (Ramucirumab) |
| Target Binding | ||
| Binding Affinity (Kd) | Not explicitly reported, but PROTACs can function with a wide range of affinities. | Picomolar range[2] |
| In Vitro Efficacy | ||
| Degradation (DC50) | 0.084 ± 0.04 μM (HGC-27 cells)[5][6] | Not Applicable (Inhibitor) |
| 0.51 ± 0.10 μM (HUVEC cells)[5][6] | ||
| Maximum Degradation (Dmax) | 73.7% (HGC-27 cells)[5][6] | Not Applicable (Inhibitor) |
| 76.6% (HUVEC cells)[5][6] | ||
| Inhibition of VEGF-stimulated VEGFR-2 phosphorylation (IC50) | > 1 µM (for a similar class of degrader)[7] | 0.8 to 1 nM[2] |
| Anti-proliferative Activity (IC50) | > 100 µM (for a similar class of degrader in EA.hy926 cells)[7] | Varies depending on cell line and conditions. |
| Clinical Efficacy (Ramucirumab) | ||
| Overall Survival (OS) - Gastric Cancer (REGARD trial, second-line) | Not Applicable | 5.2 months vs. 3.8 months with placebo (HR 0.77)[8] |
| Overall Survival (OS) - NSCLC (REVEL trial, second-line, with docetaxel) | Not Applicable | 10.5 months vs. 9.1 months with docetaxel alone (HR 0.86)[9] |
| Progression-Free Survival (PFS) - Gastric Cancer (RAINBOW-Asia trial, second-line, with paclitaxel) | Not Applicable | 4.14 months vs. 3.15 months with paclitaxel alone (HR 0.765)[10] |
Visualizing the Mechanisms and Pathways
To further elucidate the distinct mechanisms of action and the signaling pathway they target, the following diagrams are provided.
Caption: The VEGFR-2 signaling pathway is initiated by VEGF binding, leading to angiogenesis.
Caption: Monoclonal antibodies block VEGF binding, while PROTACs induce VEGFR-2 degradation.
Caption: A typical workflow for comparing the efficacy of PROTACs and monoclonal antibodies.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.
Western Blot for VEGFR-2 Degradation (PROTACs)
This protocol is essential for quantifying the degradation of VEGFR-2 induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs or a cancer cell line expressing VEGFR-2 like HGC-27) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC VEGFR-2 degrader for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the VEGFR-2 band intensity.
-
Quantify the band intensities using densitometry software to determine the percentage of VEGFR-2 degradation relative to the vehicle control.
-
Cell Viability Assay (PROTACs and Monoclonal Antibodies)
This protocol measures the effect of the therapeutic agents on cell proliferation and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or monoclonal antibody. Include a vehicle control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model (PROTACs and Monoclonal Antibodies)
This protocol assesses the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, PROTAC, monoclonal antibody).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage for small molecules; intravenous injection for antibodies) at a predetermined dose and schedule.
-
-
Tumor Growth Measurement:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis such as immunohistochemistry for VEGFR-2 expression or other relevant biomarkers.
-
Compare the tumor growth inhibition between the treatment groups and the control group.
-
Conclusion
Both PROTAC VEGFR-2 degraders and monoclonal antibodies targeting VEGFR-2 represent powerful strategies for inhibiting angiogenesis in cancer. Monoclonal antibodies, with clinically validated examples like Ramucirumab, offer a proven approach by blocking receptor signaling. PROTACs, a newer modality, present the exciting potential for a more complete and sustained pathway inhibition through the catalytic degradation of the VEGFR-2 protein. The choice between these two approaches will depend on various factors, including the specific cancer type, the potential for resistance mechanisms, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design robust experiments to further evaluate and develop these promising anti-cancer therapies.
References
- 1. Anti-VEGF/VEGFR2 Monoclonal Antibodies and their Combinations with PD-1/PD-L1 Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramucirumab: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramucirumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ramucirumab efficacy in first-line gastric and esophageal cancer treatment - Longo - Translational Cancer Research [tcr.amegroups.org]
- 9. Ramucirumab Conveys Survival Benefit in NSCLC - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. Efficacy and safety of weekly paclitaxel with or without ramucirumab as second-line therapy for the treatment of advanced gastric or gastroesophageal junction adenocarcinoma (RAINBOW-Asia): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Catalytic Mechanism of VEGFR-2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibition. This guide provides a comprehensive comparison of VEGFR-2 targeting PROTACs with conventional VEGFR-2 inhibitors, focusing on the validation of their catalytic mechanism. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological processes, this document serves as a valuable resource for researchers in oncology and drug discovery.
Catalytic Mechanism of VEGFR-2 PROTACs
Unlike traditional inhibitors that merely block the active site of a kinase, PROTACs are bifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A VEGFR-2 PROTAC consists of three key components: a ligand that binds to VEGFR-2, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker connecting the two.
The catalytic cycle begins with the PROTAC simultaneously binding to both VEGFR-2 and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of VEGFR-2. The polyubiquitinated VEGFR-2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation. This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations.
Diagram of the PROTAC Catalytic Mechanism
Caption: Catalytic cycle of a VEGFR-2 PROTAC.
Performance Comparison: VEGFR-2 PROTACs vs. Inhibitors
The efficacy of PROTACs is typically quantified by their ability to induce protein degradation, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. In contrast, the potency of traditional inhibitors is measured by their IC50 (concentration for 50% inhibition of enzymatic activity). Below is a comparison of exemplary VEGFR-2 PROTACs and FDA-approved VEGFR-2 inhibitors.
| Compound Type | Compound Name | Target Cell Line | DC50 (µM) | Dmax (%) | IC50 (nM) vs. VEGFR-2 | Mechanism of Action |
| PROTAC | P7 [1] | HGC-27 | 0.084 ± 0.04 | 73.7 | - | VHL-mediated Degradation |
| HUVEC | 0.51 ± 0.10 | 76.6 | - | |||
| PROTAC | D9 [2] | A549 | Not Reported | Not Reported | - | CRBN-mediated Degradation |
| Inhibitor | Sorafenib | - | - | - | 90 | Multi-kinase Inhibitor |
| Inhibitor | Sunitinib | - | - | - | 80 | Multi-kinase Inhibitor |
| Inhibitor | Axitinib | - | - | - | 0.2 | Multi-kinase Inhibitor |
| Inhibitor | Lenvatinib | - | - | - | 4.0 | Multi-kinase Inhibitor |
| Inhibitor | Pazopanib | - | - | - | 30 | Multi-kinase Inhibitor |
Experimental Validation of the Catalytic Mechanism
Validating the catalytic mechanism of a VEGFR-2 PROTAC involves a series of key experiments to demonstrate target engagement, ubiquitination, and proteasome-dependent degradation.
Diagram of the Experimental Workflow for PROTAC Validation
Caption: Key experimental steps to validate a PROTAC's mechanism.
Detailed Experimental Protocols
Western Blot Analysis for VEGFR-2 Degradation
This protocol is used to quantify the extent of VEGFR-2 degradation induced by the PROTAC.
Materials:
-
Cell lines (e.g., HGC-27, A549)
-
VEGFR-2 PROTAC (e.g., P7, D9)
-
RIPA Lysis Buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-VEGFR-2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the VEGFR-2 PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities to determine DC50 and Dmax values.
Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces the ubiquitination of VEGFR-2.
Materials:
-
Treated cell lysates (as prepared for Western Blot, but from larger culture dishes)
-
Protein A/G agarose beads
-
Anti-VEGFR-2 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for detection
-
Wash buffer (e.g., IP Lysis Buffer)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-VEGFR-2 antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated VEGFR-2.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cell lines (e.g., HGC-27, A549)
-
96-well plates
-
VEGFR-2 PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. By inducing the degradation of VEGFR-2, PROTACs effectively shut down these pro-angiogenic signals.
Diagram of the VEGFR-2 Signaling Pathway
Caption: Key downstream pathways activated by VEGFR-2.
This guide provides a foundational understanding of the catalytic mechanism of VEGFR-2 PROTACs and the experimental framework for their validation. As research in this area continues to evolve, these principles and methodologies will be instrumental in the development of the next generation of targeted cancer therapeutics.
References
Safety Operating Guide
Navigating the Disposal of PROTAC VEGFR-2 Degrader-2: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for PROTAC VEGFR-2 degrader-2 in the public domain necessitates a cautious approach to its disposal. The following guidelines are based on established best practices for the management of potent, research-grade cytotoxic and hazardous chemical waste. These procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.
Researchers and laboratory managers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. The information provided here serves as a general framework for safe handling and disposal.
Compound Characteristics and Safety Considerations
This compound is a highly specialized molecule designed to induce the degradation of the VEGFR-2 protein, a key regulator of angiogenesis.[1][2][3] Due to its mechanism of action, it should be handled as a potentially cytotoxic and biologically active agent.
| Characteristic | Description | Implication for Handling and Disposal |
| Compound Type | Proteolysis-Targeting Chimera (PROTAC) | PROTACs are novel chemical modalities and their long-term toxicological properties are often not fully characterized. Assume high potency and handle with caution. |
| Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Inhibition and degradation of VEGFR-2 can have significant biological effects. The compound should be considered biologically active. |
| Formulation | Typically a solid powder, dissolved in a solvent (e.g., DMSO) for experimental use. | Both the pure compound and solutions require careful handling and disposal as hazardous chemical waste. |
| Cytotoxicity | While specific data for this degrader is limited, compounds targeting critical cellular pathways should be presumed to have cytotoxic potential. | Wastes contaminated with this compound should be treated as cytotoxic waste.[4][5][6] |
Standard Operating Procedure for Disposal
This step-by-step guide outlines the recommended procedures for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must wear appropriate PPE to prevent exposure.
-
Gloves: Two pairs of nitrile gloves are recommended. Change the outer pair immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95) may be necessary to prevent inhalation of fine particles.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial.[6]
-
Designated Waste Containers: Use separate, clearly labeled, leak-proof containers for solid and liquid hazardous waste.[5] These containers should be marked as "Hazardous Waste" and "Cytotoxic Waste."
-
Solid Waste: This stream includes, but is not limited to:
-
Liquid Waste: This includes:
-
Unused or expired solutions of the compound.
-
Solvents used to rinse contaminated glassware.
-
Aqueous solutions from cell culture experiments containing the compound.
-
Disposal Procedures
Solid Waste Disposal:
-
Collect all solid waste items contaminated with this compound in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container should be clearly labeled as "Cytotoxic Waste" and include the name of the compound.[5]
-
When the container is full, securely seal the bag and close the container.
-
Arrange for pickup and disposal through your institution's EHS department.
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., a glass or polyethylene carboy).
-
The container must be clearly labeled as "Hazardous Liquid Waste," "Cytotoxic," and list all chemical constituents, including the full name of the PROTAC and any solvents (e.g., DMSO, ethanol).
-
Do not mix incompatible waste streams.
-
Store the sealed liquid waste container in a secondary containment bin in a well-ventilated area, away from ignition sources, until it is collected by your institution's EHS department.
-
Never dispose of liquid waste containing this compound down the drain. [8][9]
Decontamination of Laboratory Equipment
All non-disposable items that come into contact with this compound must be decontaminated.[10]
-
Glassware and Reusable Equipment:
-
Rinse the items with a solvent that is known to dissolve the compound (e.g., ethanol or acetone). Collect this rinseate as hazardous liquid waste.
-
Following the solvent rinse, wash the items with soap and water.
-
-
Work Surfaces:
-
Wipe down all contaminated surfaces (e.g., benchtops, fume hood sash) with a suitable solvent, followed by a soap and water solution.[10]
-
Dispose of all cleaning materials as solid cytotoxic waste.
-
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp paper towels to avoid generating airborne dust.
-
Clean the Spill:
-
Carefully collect all contaminated materials (absorbent pads, paper towels, broken glass) and place them in the solid cytotoxic waste container.
-
Decontaminate the spill area using a suitable solvent, followed by a thorough cleaning with soap and water.
-
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Experimental Protocols and Visualizations
As no specific experimental protocols for the degradation or neutralization of this compound are publicly available, disposal relies on containment and incineration by a certified hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Safeguarding Researchers: A Guide to Handling PROTAC VEGFR-2 Degrader-2
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of PROTAC VEGFR-2 degrader-2. As a potent, biologically active molecule designed to degrade the VEGFR-2 protein, this compound requires stringent safety protocols to prevent occupational exposure. The primary routes of exposure are inhalation, ingestion, and skin absorption.[1] Adherence to the following procedures is critical for ensuring the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound.[2] A risk assessment should always be conducted to determine the specific PPE required for the tasks to be performed.[3]
Table 1: Recommended PPE for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Disposable nitrile gloves (double-gloving recommended) | Prevents skin contact. Immediately discard after contamination.[3] |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes and aerosols.[2][3] |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Required when handling the compound as a powder or when aerosolization is possible.[2] |
| Footwear | Closed-toe shoes | Prevents injuries from spills and dropped objects.[2] |
| Hair Cover | Disposable bouffant cap or hairnet | Contains hair and prevents contamination. |
| Shoe Covers | Disposable shoe covers | Prevents the spread of contamination outside the designated work area. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds minimizes the risk of exposure. The following workflow outlines the key stages of working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
